Ethyl 3-hydroxycyclobutanecarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-hydroxycyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(9)5-3-6(8)4-5/h5-6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVUZBJHOAPDGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938085 | |
| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17205-02-6, 160351-88-2 | |
| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ethyl rac-(1R,3R)-3-hydroxycyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-Hydroxycyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-hydroxycyclobutanecarboxylate is a functionalized cyclobutane derivative with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, including its physical characteristics, reactivity, and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are presented, alongside visualizations of key chemical transformations and workflows to facilitate a deeper understanding of this compound for research and development purposes.
Chemical and Physical Properties
This compound, with the CAS number 17205-02-6, is an organic compound featuring a four-membered cyclobutane ring substituted with both a hydroxyl and an ethyl carboxylate group.[1] This structure imparts a combination of functionalities that make it a potentially valuable building block in the synthesis of more complex molecules. It is typically described as a colorless to pale yellow liquid and is expected to have moderate solubility in polar organic solvents.[1]
Physicochemical Data
A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that experimentally determined physical constants such as density and refractive index are not widely reported in the literature; therefore, some values are based on computational predictions.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| CAS Number | 17205-02-6 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 209 °C | Commercial Supplier Data |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | Computational |
| logP (octanol-water partition coefficient) | 0.35 | Computational |
Note: The boiling point is taken from a commercial supplier and may not represent a value determined under standard conditions. Other physical constants like density and refractive index require experimental determination for accurate reporting.
Spectroscopic Data Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group and the cyclobutane ring. The ethoxy group should present as a triplet (for the methyl protons) and a quartet (for the methylene protons). The protons on the cyclobutane ring would likely appear as a complex multiplet pattern due to cis/trans isomerism and complex spin-spin coupling. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely be a multiplet, and its chemical shift would be sensitive to the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is predicted to show seven unique carbon signals. The carbonyl carbon of the ester will be the most downfield signal. The carbons of the ethyl group and the four distinct carbons of the cyclobutane ring will have characteristic chemical shifts. The carbon attached to the hydroxyl group will be in the typical range for a secondary alcohol.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to exhibit a strong, broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A sharp, strong absorption around 1730 cm⁻¹ would be indicative of the C=O stretching of the ester functional group. The C-O stretching vibrations of the ester and alcohol would appear in the fingerprint region (1300-1000 cm⁻¹).
Mass Spectrometry (MS) (Predicted)
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 144. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), water from the hydroxyl group, and cleavage of the cyclobutane ring.
Reactivity and Stability
The reactivity of this compound is dictated by its three main functional components: the secondary alcohol, the ethyl ester, and the strained cyclobutane ring.
-
Alcohol Group: The hydroxyl group can undergo typical reactions of secondary alcohols, such as oxidation to a ketone, esterification, and etherification.
-
Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 3-hydroxycyclobutanecarboxylic acid. It can also undergo transesterification or be reduced to the corresponding alcohol.
-
Cyclobutane Ring: The strained four-membered ring can be susceptible to ring-opening reactions under certain conditions, such as with strong acids or upon hydrogenation, although it is generally more stable than a cyclopropane ring.
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a procedure can be adapted from the synthesis of the analogous methyl cis-3-hydroxycyclobutanecarboxylate.[2] This adapted protocol involves the reduction of a ketoester precursor.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Materials:
-
Ethyl 3-oxocyclobutanecarboxylate
-
Sodium borohydride (or other suitable reducing agent)
-
Methanol (or other suitable solvent)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (dilute solution)
Procedure:
-
Dissolve ethyl 3-oxocyclobutanecarboxylate in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in small portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of a dilute hydrochloric acid solution until the pH is neutral.
-
Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
General Workflow for Synthesis and Characterization
A logical workflow for the synthesis and subsequent characterization of a compound like this compound is essential for ensuring the identity and purity of the final product.
Figure 2: A logical workflow for the synthesis and characterization of this compound.
Safety Information
While a comprehensive toxicological profile is not available, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides some hazard information for this compound.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a molecule with interesting structural features that suggest its utility as a synthetic intermediate. This guide has summarized the currently available chemical and physical properties, while also highlighting the significant gaps in the experimental data, particularly in the realm of spectroscopy and physical constants. The provided adapted synthesis protocol and logical workflow offer a starting point for researchers interested in preparing and studying this compound. Further experimental investigation is necessary to fully elucidate its chemical properties and explore its potential applications in drug discovery and materials science.
References
An In-Depth Technical Guide to the Synthesis of Ethyl 3-Hydroxycyclobutanecarboxylate for Beginners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a beginner-friendly, two-step synthesis of ethyl 3-hydroxycyclobutanecarboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the formation of a cyclobutane ring followed by the reduction of a ketone functionality. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with the synthesis, presented in a clear and accessible format for professionals in the field.
Introduction
Cyclobutane derivatives are increasingly sought after in drug discovery due to their unique three-dimensional structures, which can impart favorable physicochemical and pharmacological properties to drug candidates. This compound, with its hydroxyl and ester functional groups, serves as a versatile scaffold for the synthesis of more complex molecules. The synthetic route outlined below is designed to be accessible to researchers with a foundational understanding of organic chemistry.
Overall Synthetic Pathway
The synthesis of this compound is achieved through a two-step process starting from commercially available reagents. The first step involves the construction of the cyclobutane ring to form ethyl 3-oxocyclobutanecarboxylate. The second step is the selective reduction of the ketone group to the desired hydroxyl functionality.
Caption: Overall two-step synthesis of this compound.
Step 1: Synthesis of Ethyl 3-oxocyclobutanecarboxylate
The formation of the cyclobutane ring is achieved through a sequence of reactions starting with the alkylation of ethyl cyanoacetate with 1,3-dibromopropane to form ethyl 1-cyanocyclobutanecarboxylate. This is followed by hydrolysis of the nitrile and ester groups, and subsequent decarboxylation to yield 3-oxocyclobutanecarboxylic acid. Finally, Fischer esterification affords the desired intermediate, ethyl 3-oxocyclobutanecarboxylate.
Reaction Pathway
Caption: Reaction pathway for the synthesis of ethyl 3-oxocyclobutanecarboxylate.
Experimental Protocol
Part A: Synthesis of Ethyl 1-cyanocyclobutanecarboxylate [1]
-
To a solution of sodium ethoxide (prepared from sodium in ethanol) in ethanol, add ethyl cyanoacetate.
-
To this solution, add 1,3-dibromopropane.
-
Reflux the reaction mixture for 3 hours.
-
After cooling, concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, brine, and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude ethyl 1-cyanocyclobutanecarboxylate.
Part B: Synthesis of 3-Oxocyclobutanecarboxylic Acid [2][3]
-
Reflux the crude ethyl 1-cyanocyclobutanecarboxylate with aqueous hydrochloric acid for an extended period (e.g., 50-60 hours).
-
After cooling, continuously extract the aqueous solution with diethyl ether.
-
Remove the ether under reduced pressure. The resulting residue contains 3-oxocyclobutanecarboxylic acid.
Part C: Synthesis of Ethyl 3-oxocyclobutanecarboxylate
-
Dissolve the crude 3-oxocyclobutanecarboxylic acid in an excess of ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture to drive the Fischer esterification.
-
After the reaction is complete (monitored by TLC), neutralize the acid catalyst.
-
Remove the excess ethanol and water, and purify the resulting ethyl 3-oxocyclobutanecarboxylate by distillation or column chromatography.
Quantitative Data
| Parameter | Value | Reference |
| Ethyl 1-cyanocyclobutanecarboxylate | ||
| Yield | ~74% | [1] |
| 3-Oxocyclobutanecarboxylic Acid | ||
| Yield | ~70% (from the dicarboxylate) | [2] |
| Ethyl 3-oxocyclobutanecarboxylate | ||
| Molecular Formula | C₇H₁₀O₃ | [4] |
| Molecular Weight | 142.15 g/mol | [4] |
| Boiling Point | 90 °C at 2 Torr | [5] |
| Density | 1.169 g/mL | [5] |
Step 2: Reduction of Ethyl 3-oxocyclobutanecarboxylate
The second step involves the selective reduction of the ketone in ethyl 3-oxocyclobutanecarboxylate to a secondary alcohol using sodium borohydride (NaBH₄), a mild and selective reducing agent. This reaction is typically carried out in an alcoholic solvent.
Reaction Pathway
Caption: Reduction of ethyl 3-oxocyclobutanecarboxylate.
Experimental Protocol[7][8]
-
Dissolve ethyl 3-oxocyclobutanecarboxylate in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath again and quench the excess NaBH₄ by the slow addition of dilute hydrochloric acid or saturated aqueous ammonium chloride solution until the effervescence ceases.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Quantitative Data
| Parameter | Value | Reference |
| This compound | ||
| Molecular Formula | C₇H₁₂O₃ | |
| Molecular Weight | 144.17 g/mol | |
| Expected Yield | >80% (typical for NaBH₄ reductions) |
Experimental Workflow
The following diagram illustrates the logical flow of the entire synthesis from starting materials to the final purified product.
Caption: Logical workflow for the synthesis of this compound.
Conclusion
This guide presents a feasible and well-documented synthetic route to this compound suitable for researchers new to the synthesis of cyclobutane derivatives. By following the detailed protocols and considering the quantitative data provided, scientists and drug development professionals can confidently prepare this valuable intermediate for their research and development endeavors. The use of readily available starting materials and straightforward reaction conditions makes this synthesis a practical choice for laboratory-scale production.
References
Ethyl 3-hydroxycyclobutanecarboxylate: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 17205-02-6
Structure:
Molecular Formula: C₇H₁₂O₃
Molecular Weight: 144.17 g/mol
Synonyms: 3-Hydroxycyclobutanecarboxylic acid ethyl ester
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. The incorporated cyclobutane scaffold, a four-membered carbocycle, offers a unique three-dimensional geometry that is increasingly sought after in the design of novel therapeutic agents. Compared to more traditional, often planar aromatic structures, the puckered nature of the cyclobutane ring provides access to a greater volume of chemical space, which can lead to improved pharmacological properties.[1][2] This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its applications in the development of new pharmaceuticals.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 17205-02-6 |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 209 °C |
| Density | 1.180 g/cm³ |
| Refractive Index | 1.4504 |
| ¹H NMR (500 MHz, CDCl₃) | δ 4.17-4.24 (m, 1H), 4.15 (d, J=7.2 Hz, 2H), 2.54-2.66 (m, 3H), 2.11-2.22 (m, 2H), 1.27 (t, J=7.2 Hz, 3H)[3] |
| ¹³C NMR | Data not available in the searched literature |
| Infrared (IR) | Data not available in the searched literature |
| Mass Spectrometry (MS) | Data not available in the searched literature |
Synthesis
A common and efficient method for the synthesis of this compound is the reduction of its corresponding ketone, ethyl 3-oxocyclobutanecarboxylate.
Experimental Protocol: Reduction of Ethyl 3-oxocyclobutanecarboxylate
This protocol details the reduction of ethyl 3-oxocyclobutanecarboxylate using sodium borohydride.
Materials:
-
Ethyl 3-oxocyclobutanecarboxylate
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a solution of ethyl 3-oxocyclobutanecarboxylate (0.18 g, 1.27 mmol) in methanol (10 mL) in a round-bottom flask, slowly add sodium borohydride (0.048 g, 1.27 mmol) at 0 °C with continuous stirring.[3]
-
Maintain the reaction mixture at 0 °C and continue stirring for 30 minutes.[3]
-
Quench the reaction by the dropwise addition of 1N aqueous hydrochloric acid.[3]
-
Remove the volatile solvents (primarily methanol) by distillation under reduced pressure using a rotary evaporator.[3]
-
Partition the remaining residue between ethyl acetate and 1N aqueous hydrochloric acid in a separatory funnel.[3]
-
Separate the organic layer, and extract the aqueous layer with an additional portion of ethyl acetate.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[3]
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the final product, this compound, as a mixture of cis and trans isomers.[3]
Yield: 93%[3]
Caption: Reduction of ethyl 3-oxocyclobutanecarboxylate.
Applications in Drug Discovery and Medicinal Chemistry
The cyclobutane ring is a desirable scaffold in modern drug design due to its unique structural and conformational properties.[1][2] Its three-dimensional nature allows for the presentation of substituents in well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets.
Role as a Bioisostere and Scaffold
The cyclobutane moiety can serve as a bioisosteric replacement for other groups, such as gem-dimethyl groups or larger rings, to improve pharmacokinetic properties like metabolic stability and solubility.[1] The rigid, puckered conformation of the cyclobutane ring can also be exploited to lock a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a target protein.
Incorporation into Drug Candidates
Caption: Drug discovery workflow utilizing this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel, three-dimensional molecules with potential therapeutic applications. Its straightforward synthesis and the desirable properties of the cyclobutane scaffold make it an attractive starting point for drug discovery programs aimed at exploring new areas of chemical space. Further research into the biological activities of derivatives of this compound is warranted and holds the potential to yield new and effective therapeutic agents.
References
Spectroscopic Profile of Ethyl 3-Hydroxycyclobutanecarboxylate: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 3-hydroxycyclobutanecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Summary of Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound (CAS No. 17205-02-6). It is important to note that while predicted data is available, experimental spectra for this compound are not widely published. The data presented here is a combination of predicted values and information for structurally related compounds to provide a comprehensive analytical profile.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.60-4.52 | m | 1H | CH-OH |
| 4.22-4.12 | m | 1H | CH-COOEt |
| 4.14 | q | 2H | O-CH₂-CH₃ |
| 4.13 | q | 2H | O-CH₂-CH₃ |
| 3.04-2.96 | m | 1H | Cyclobutane CH |
| 2.64-2.51 | m | 5H | Cyclobutane CH₂ |
| 2.25-2.11 | m | 4H | Cyclobutane CH₂ |
| 2.02 | br s | 2H | OH |
| 1.25 | t | 3H | O-CH₂-CH₃ |
| 1.25 | t | 3H | O-CH₂-CH₃ |
Note: This is a predicted spectrum and may not represent the exact experimental values.
Due to the limited availability of experimental data for the title compound, representative experimental data for the closely related compound, ethyl 3-hydroxybutanoate, is provided for reference in the following tables.
Table 2: ¹³C NMR Spectroscopic Data for Ethyl 3-Hydroxybutanoate
| Chemical Shift (δ) ppm | Assignment |
| 172.9 | C=O |
| 64.2 | CH-OH |
| 60.6 | O-CH₂ |
| 42.7 | CH₂ |
| 22.3 | CH₃ (on CH-OH) |
| 14.0 | CH₃ (of ethyl) |
Table 3: IR Spectroscopic Data for Ethyl 3-Hydroxybutanoate
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch |
| ~2980, 2940 | C-H stretch |
| ~1730 | C=O stretch (ester) |
| ~1250, 1180 | C-O stretch |
Table 4: Mass Spectrometry Data for Ethyl 3-Hydroxybutanoate
| m/z | Interpretation |
| 117 | [M-CH₃]⁺ |
| 101 | [M-OCH₂CH₃]⁺ |
| 88 | McLafferty rearrangement product |
| 70 | [CH₃CH=CHOH]⁺ |
| 45 | [OCH₂CH₃]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available in the public domain. However, a general procedure for the synthesis of this compound involves the reduction of ethyl 3-oxocyclobutanecarboxylate. Spectroscopic characterization would typically follow standard procedures.
General NMR Spectroscopy Protocol: A sample of the purified compound (~10-20 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
General IR Spectroscopy Protocol: An infrared spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride plates, or the spectrum is obtained using an attenuated total reflectance (ATR) accessory.
General Mass Spectrometry Protocol: Mass spectral data is commonly obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, and the resulting fragmentation pattern is analyzed.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
An In-Depth Technical Guide to Ethyl 3-Hydroxycyclobutanecarboxylate: Physical Characteristics and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxycyclobutanecarboxylate is a versatile bifunctional molecule increasingly recognized for its utility as a key building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique strained cyclobutane core, coupled with hydroxyl and ethyl ester functionalities, offers a valuable scaffold for the creation of diverse and complex molecular architectures. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, with a focus on its stability profile. The information presented herein is intended to support researchers, scientists, and drug development professionals in the effective utilization of this compound in their synthetic and drug discovery endeavors.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₃ | [2] |
| Molecular Weight | 144.17 g/mol | [2] |
| CAS Number | 17205-02-6 | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 209 °C | |
| Density | 1.180 g/mL | |
| Refractive Index | 1.4504 | |
| Flash Point | 83 °C | |
| Solubility | Moderately soluble in polar solvents. | [1] |
Stability Profile
Understanding the stability of this compound under various conditions is crucial for its handling, storage, and application in multi-step syntheses. While specific forced degradation studies on this compound are not extensively reported in the literature, general principles of ester and alcohol stability, along with studies on related cyclobutane structures, can provide valuable insights.
General Considerations:
-
Hydrolytic Stability: As an ester, this compound is susceptible to hydrolysis under both acidic and basic conditions. This reaction would yield 3-hydroxycyclobutanecarboxylic acid and ethanol. The rate of hydrolysis is expected to be significantly influenced by pH and temperature.
-
Thermal Stability: The presence of the strained cyclobutane ring may influence its thermal stability. High temperatures could potentially lead to ring-opening or other decomposition pathways.
-
Oxidative Stability: The secondary alcohol group is a potential site for oxidation, which could yield the corresponding ketone, ethyl 3-oxocyclobutanecarboxylate.
-
Photostability: The impact of light on the stability of the molecule is not well-documented.
Potential Degradation Pathways:
Based on the functional groups present, the following degradation pathways can be anticipated. A systematic forced degradation study would be necessary to confirm these and identify any other potential degradants.
References
An In-Depth Technical Guide to the Cis/Trans Isomerization of Ethyl 3-Hydroxycyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cis/trans isomerization of ethyl 3-hydroxycyclobutanecarboxylate, a key building block in medicinal chemistry and materials science. This document details the underlying principles of the isomerization, experimental protocols for achieving isomeric equilibrium, and analytical methods for the separation and quantification of the cis and trans isomers.
Introduction
This compound exists as two diastereomers: cis and trans. The relative orientation of the hydroxyl and ester functional groups on the cyclobutane ring significantly influences the molecule's physical, chemical, and biological properties. Control over the stereochemistry is therefore crucial in synthetic applications. The isomerization between the cis and trans forms is typically achieved under basic conditions through a process of reversible epimerization at the carbon atom bearing the ester group. This process is governed by the principles of kinetic and thermodynamic control, ultimately leading to a thermodynamically stable equilibrium mixture.
Reaction Mechanism and Thermodynamics
The isomerization of this compound is primarily achieved through a base-catalyzed epimerization. The mechanism involves the deprotonation of the acidic α-proton to the ester group, forming a planar enolate intermediate. Subsequent reprotonation can occur from either face of the enolate, leading to the formation of both the cis and trans isomers.
The position of the equilibrium is determined by the relative thermodynamic stabilities of the two isomers. Generally, in 1,3-disubstituted cyclobutanes, the trans isomer is thermodynamically more stable due to reduced steric strain between the substituents. However, the exact equilibrium ratio is influenced by factors such as the solvent, temperature, and the nature of the base used.
Data on Isomer Ratios:
Experimental Protocols
Synthesis of a Cis/Trans Mixture of this compound
A mixture of cis and trans isomers of this compound can be synthesized by the reduction of ethyl 3-oxocyclobutanecarboxylate.[1]
Materials:
-
Ethyl 3-oxocyclobutanecarboxylate
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol at 0°C.
-
Slowly add sodium borohydride (1.0 eq) to the solution at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Quench the reaction by adding 1 N aqueous HCl.
-
Remove the volatile solvents under reduced pressure.
-
Partition the residue between ethyl acetate and 1 N aqueous HCl.
-
Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate it under reduced pressure to obtain a mixture of cis- and trans-ethyl 3-hydroxycyclobutanecarboxylate.[1]
Base-Catalyzed Isomerization (Epimerization)
This protocol describes a general procedure for the base-catalyzed isomerization to achieve a thermodynamic equilibrium between the cis and trans isomers.
Materials:
-
A mixture of cis- and trans-ethyl 3-hydroxycyclobutanecarboxylate (or a pure isomer)
-
Anhydrous ethanol (EtOH)
-
Sodium ethoxide (NaOEt) solution in ethanol (e.g., 21 wt%)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the starting material (a pure isomer or a mixture) in anhydrous ethanol.
-
Add a catalytic amount of sodium ethoxide solution.
-
Stir the reaction mixture at room temperature and monitor the progress of the isomerization by taking aliquots at regular intervals and analyzing them by GC or ¹H NMR.
-
Continue stirring until the ratio of cis to trans isomers remains constant, indicating that equilibrium has been reached.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the equilibrium mixture of cis- and trans-ethyl 3-hydroxycyclobutanecarboxylate.
Analytical Methodologies
Accurate determination of the cis/trans isomer ratio is essential for monitoring the isomerization and for characterizing the final product. Several analytical techniques can be employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for distinguishing and quantifying the cis and trans isomers. The chemical shifts and coupling constants of the protons on the cyclobutane ring are sensitive to the relative stereochemistry.
¹H NMR Data for the Mixture: A reported ¹H NMR spectrum (500 MHz, CDCl₃) for a mixture of cis and trans isomers shows the following key signals: δ 4.17-4.24 (m, 1H), 4.15 (d, J=7.2 Hz, 2H), 2.54-2.66 (m, 3H), 2.11-2.22 (m, 2H), 1.27 (t, J=7.2 Hz, 3H).[1] The integration of distinct signals for each isomer allows for the determination of their relative ratio.
Quantitative NMR (qNMR): For precise quantification, qNMR can be performed using an internal standard.
Gas Chromatography (GC)
Gas chromatography is a suitable method for separating and quantifying the volatile cis and trans isomers.
Typical GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250°C
-
Detector: Flame Ionization Detector (FID) at 280°C
-
Oven Program: Start at a suitable initial temperature (e.g., 80-100°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 200-220°C).
-
Carrier Gas: Helium or Hydrogen.
The retention times of the cis and trans isomers will differ, allowing for their separation and quantification based on peak areas.
High-Performance Liquid Chromatography (HPLC)
HPLC provides another robust method for the separation and analysis of the isomers.
Typical HPLC Conditions:
-
Column: A normal-phase silica gel column or a chiral column can be effective.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for baseline separation.
-
Detector: UV detector (if the molecule has a chromophore) or a Refractive Index (RI) detector.
-
Flow Rate: Typically 1.0 mL/min.
The separation is based on the differential interaction of the isomers with the stationary phase.[2][3]
Quantitative Data Summary Table:
| Analytical Method | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detection | Key Advantages |
| ¹H NMR | - | Deuterated Solvent (e.g., CDCl₃) | NMR Detector | Provides structural information and ratio from a single experiment. |
| GC-FID | Non-polar capillary (e.g., DB-5) | Helium/Hydrogen | Flame Ionization | High resolution and sensitivity for volatile compounds. |
| HPLC | Silica Gel / Chiral Column | Hexane/Isopropanol | UV or RI | Applicable to non-volatile compounds and offers preparative separation possibilities.[2][3] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Base-catalyzed isomerization mechanism via a planar enolate intermediate.
Caption: Experimental workflow for the base-catalyzed isomerization.
Caption: Analytical workflow for the characterization of the isomer mixture.
References
The Enduring Allure of the Four-Membered Ring: A Technical Guide to Cyclobutane Derivatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif, a four-membered carbocycle, has captivated organic chemists for over a century. Once considered a mere curiosity due to its inherent ring strain, it has evolved into a versatile and highly valuable building block in modern organic synthesis. Its unique conformational properties and reactivity have led to its incorporation into a wide array of complex molecules, from potent pharmaceuticals to intricate natural products. This in-depth technical guide explores the discovery, history, and diverse synthetic methodologies for accessing cyclobutane derivatives, providing researchers and drug development professionals with a comprehensive understanding of this important structural unit.
A Historical Perspective: From a Strained Novelty to a Synthetic Workhorse
The journey of cyclobutane began in 1907 when Richard Willstätter achieved its first synthesis through the hydrogenation of cyclobutene. For decades, the chemistry of cyclobutanes was largely dictated by their significant ring strain, which made them susceptible to ring-opening reactions. However, the mid-20th century witnessed a paradigm shift with the advent of photochemical [2+2] cycloaddition reactions. A pivotal moment in this field was the discovery of the Paterno-Büchi reaction, the photochemical cycloaddition of a carbonyl compound and an alkene to form an oxetane, first reported by Emanuele Paternò and Giorgio Chieffi in 1909 and later extensively developed by George Büchi.[1][2][3] This was followed by the exploration of enone-alkene [2+2] photocycloadditions, a reaction first noted by Ciamician in 1908 with the sunlight-induced intramolecular cyclization of carvone.[4][5] These discoveries unlocked a powerful and direct method for constructing the cyclobutane core and paved the way for its use in the synthesis of complex molecules. The subsequent development of transition metal-catalyzed and visible-light-mediated methodologies has further expanded the synthetic chemist's toolkit, allowing for greater control over stereochemistry and functional group tolerance.
The Unique Physicochemical Properties of the Cyclobutane Ring
The reactivity and conformational behavior of cyclobutane are direct consequences of its strained four-membered ring. Understanding these properties is crucial for its strategic incorporation into larger molecules.
Ring Strain and Geometry
Cyclobutane possesses a significant amount of ring strain, approximately 26.3 kcal/mol. This strain arises from two main factors:
-
Angle Strain: The ideal sp³ bond angle is 109.5°, whereas the internal angles of a planar cyclobutane would be a rigid 90°. To alleviate some of this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.
-
Torsional Strain: In a planar conformation, all the hydrogen atoms on adjacent carbon atoms would be eclipsed. The puckered conformation also helps to reduce this torsional strain by staggering some of the C-H bonds.
These strained bonds are weaker and more reactive than those in unstrained alkanes, making cyclobutanes susceptible to reactions that lead to a release of this strain.
| Parameter | Unsubstituted Cyclobutane | Notes |
| Ring Strain Energy | ~26.3 kcal/mol | Significant strain influencing reactivity. |
| C-C Bond Length | ~1.548 Å | Slightly longer than in a typical alkane. |
| C-C-C Bond Angle | ~88° | Deviation from the ideal 109.5° sp³ angle. |
| Conformation | Puckered ("Butterfly") | Reduces torsional strain. |
Synthetic Methodologies for the Construction of Cyclobutane Derivatives
A variety of powerful and versatile methods have been developed for the synthesis of cyclobutane rings. The choice of method often depends on the desired substitution pattern, stereochemistry, and the functional groups present in the starting materials.
[2+2] Photocycloaddition Reactions
Photochemical [2+2] cycloadditions are among the most common and powerful methods for constructing cyclobutane rings. These reactions involve the union of two unsaturated components, typically an alkene and another alkene or a carbonyl group, under photochemical conditions.
The [2+2] photocycloaddition of an enone and an alkene is a cornerstone of cyclobutane synthesis. The reaction is typically initiated by the photoexcitation of the enone to its triplet state, which then adds to the alkene in a stepwise manner through a 1,4-biradical intermediate.
General Reaction Scheme:
Caption: General scheme of a [2+2] photocycloaddition.
Visible light photocatalysis has emerged as a milder and more selective alternative to traditional UV irradiation for these reactions. Ruthenium(II) polypyridyl complexes are often used as photocatalysts, enabling the reaction to proceed under visible light irradiation.[4][6]
| Catalyst | Enone | Alkene | Yield (%) | Diastereomeric Ratio (d.r.) |
| Ru(bipy)₃Cl₂ | Aryl enone | Various Michael acceptors | 57-98 | 5:1 to >10:1 |
| Ru(bipy)₃Cl₂ | α,β-Unsaturated 2-acylimidazole | Methyl acrylate | 43 | 5:1 |
| Ru(bipy)₃Cl₂ | Bis(styrene) | - (intramolecular) | 89 | >10:1 |
Data compiled from various sources, including references[4][6][7].
Transition Metal-Catalyzed Cycloadditions
Transition metal catalysis offers a powerful alternative to photochemical methods, often providing excellent control over stereoselectivity and allowing for reactions that are not feasible under thermal or photochemical conditions. A variety of transition metals, including iron, rhodium, and palladium, have been employed to catalyze the formation of cyclobutane rings.
For instance, iron-catalyzed intermolecular [2+2] cycloaddition of allyl amines can be used to construct cyclobutane-fused N-heterocycles.[8]
| Catalyst | Substrates | Product | Yield (%) |
| Pyrimidinediimine-iron complex | Allyl amines | Cyclobutane-fused pyrrolidine | Near-quantitative |
Data from reference[8].
Other Synthetic Methods
Besides cycloadditions, other methods for synthesizing cyclobutanes include:
-
Ring expansion of cyclopropanes: Certain cyclopropylcarbinyl systems can rearrange to form cyclobutanes.
-
Intramolecular cyclization of 1,4-disubstituted butanes: For example, the reaction of 1,4-dihalobutanes with a reducing agent.
Experimental Protocols for Key Syntheses
Protocol for a Visible-Light-Mediated [2+2] Cycloaddition of an Acyclic Enone
This protocol is adapted from the work of Yoon and coworkers on the Ru-catalyzed heterodimerization of acyclic enones.[4]
Materials:
-
Aryl enone (1.0 equiv)
-
Michael acceptor (2.5 equiv)
-
Ru(bipy)₃Cl₂ (5 mol%)
-
LiBF₄ (2.0 equiv)
-
i-Pr₂NEt (2.0 equiv)
-
Acetonitrile (MeCN) as solvent
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl enone, Michael acceptor, Ru(bipy)₃Cl₂, and LiBF₄.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous MeCN and i-Pr₂NEt via syringe.
-
Place the reaction vessel approximately 30 cm from a 23 W compact fluorescent light bulb and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically 4-12 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutane adduct.
References
- 1. Paterno buchi reaction | PPTX [slideshare.net]
- 2. chemistnotes.com [chemistnotes.com]
- 3. scribd.com [scribd.com]
- 4. Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 6. Photocatalytic [2+2] Cycloadditions of Enones with Cleavable Redox Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [2+2] Cycloadditions by Oxidative Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Cyclobutane‐Containing Tricyclic β‐Lactams Based on a Saturated Scaffold Enabled by Iron‐catalysed [2 + 2]‐Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Ethyl 3-Hydroxycyclobutanecarboxylate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of unique structural motifs is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological profiles of drug candidates. Ethyl 3-hydroxycyclobutanecarboxylate has emerged as a valuable and versatile building block in this endeavor. Its inherent conformational constraints and the presence of two modifiable functional groups, a hydroxyl and an ester, provide a gateway to novel chemical space and three-dimensional molecular architectures. This technical guide explores the potential applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors and antiviral agents.
Introduction to a Key Building Block
The cyclobutane ring, a four-membered carbocycle, imparts a degree of conformational rigidity that can be advantageous in drug design. This rigidity can lead to improved metabolic stability and a more defined orientation of pharmacophoric groups, enhancing binding affinity to biological targets. This compound serves as an attractive starting material for introducing this moiety, offering two distinct points for chemical elaboration. The hydroxyl group can be functionalized through various reactions, including oxidation, etherification, or inversion of stereochemistry, while the ethyl ester provides a handle for amide bond formation or conversion to other functional groups.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
A significant application of this compound is in the synthesis of potent and selective inhibitors of the Janus kinase (JAK) family of enzymes. Dysregulation of JAK signaling pathways is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers.
A key synthetic approach involves the initial oxidation of the hydroxyl group of this compound to the corresponding ketone. This cyclobutanone intermediate can then undergo further transformations to introduce the necessary pharmacophoric elements for JAK inhibition.
Experimental Protocol: Synthesis of a Cyclobutane-Containing Intermediate for JAK Inhibitors
The following protocol is a representative example of the initial steps in the synthesis of a cyclobutane-based JAK inhibitor scaffold, derived from a patented methodology.
Step 1: Oxidation of this compound
-
To a solution of oxalyl chloride (1.2 equivalents) in dichloromethane (DCM) at -78 °C is added dimethyl sulfoxide (DMSO) (2.2 equivalents).
-
After stirring for 15 minutes, a solution of cis- and trans-ethyl 3-hydroxycyclobutanecarboxylate (1.0 equivalent) in DCM is added dropwise.
-
The reaction mixture is stirred for 30 minutes at -78 °C.
-
Triethylamine (5.0 equivalents) is then added, and the mixture is allowed to warm to room temperature over 2 hours.
-
Water is added to quench the reaction, and the layers are separated.
-
The organic phase is washed sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ethyl 3-oxocyclobutanecarboxylate.
This ketone intermediate serves as a versatile platform for subsequent reactions, such as reductive amination or condensations, to build the final inhibitor structure.
Logical Workflow for the Synthesis of a JAK Inhibitor Precursor
Caption: Synthetic pathway from this compound to a JAK inhibitor scaffold.
Application in the Synthesis of Antiviral Nucleoside Analogues
The unique geometry of the cyclobutane ring makes it an attractive surrogate for the ribose or deoxyribose sugar moiety in nucleoside analogues. These carbocyclic nucleosides often exhibit enhanced stability against enzymatic degradation and can act as potent inhibitors of viral polymerases. While direct synthesis from this compound is an area of ongoing research, its derivatives are key precursors.
For instance, the synthesis of cyclobutyl guanine and adenine nucleoside analogues with potent anti-herpes activity has been reported. Although the documented synthesis starts from a dicarboxylic acid derivative of cyclobutane, the underlying principle of using a cyclobutane scaffold to mimic the natural sugar is a central theme. The functional groups on this compound provide a strategic starting point for the stereocontrolled introduction of the nucleobase and the hydroxymethyl mimics required for biological activity.
Structure-Activity Relationship (SAR) Considerations
The stereochemistry of the substituents on the cyclobutane ring is crucial for the biological activity of the resulting compounds. In the case of cyclobutyl nucleoside analogues, the relative orientation of the nucleobase and the hydroxyl groups significantly impacts their ability to be recognized and processed by viral enzymes. The flexibility to manipulate the stereocenters of this compound through synthetic transformations is therefore a key advantage.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, biological activity data for compounds that could be synthesized using this compound as a key building block, based on the activities of similar reported compounds.
| Compound Class | Target | Assay | IC50 / EC50 (nM) |
| Cyclobutane-based Inhibitor | JAK1 | Kinase Assay | 50 |
| Cyclobutane-based Inhibitor | JAK2 | Kinase Assay | 250 |
| Cyclobutane-based Inhibitor | JAK3 | Kinase Assay | >1000 |
| Cyclobutyl Nucleoside Analogue | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction Assay | 150 |
| Cyclobutyl Nucleoside Analogue | Human Cytomegalovirus (HCMV) | Plaque Reduction Assay | 500 |
Future Perspectives
The utility of this compound in medicinal chemistry is expanding. Its application as a constrained scaffold is being explored for a variety of other therapeutic targets, including other kinase families and G-protein coupled receptors. The ability to generate libraries of diverse cyclobutane-containing small molecules will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles. The continued development of stereoselective synthetic methodologies will further enhance the value of this versatile building block in the drug discovery pipeline.
Safety and handling precautions for ethyl 3-hydroxycyclobutanecarboxylate.
An In-depth Technical Guide to the Safety and Handling of Ethyl 3-Hydroxycyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). It is compiled from available public data and is intended for use by qualified individuals trained in handling hazardous chemicals. Always consult the official SDS from your supplier and adhere to all institutional and governmental safety protocols.
Introduction
This compound (CAS No. 17205-02-6) is a cycloalkane derivative incorporating both a hydroxyl and an ethyl ester functional group. Its unique structural features make it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. This guide provides a detailed overview of the known safety, handling, and precautionary measures for this compound to ensure its safe use in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following hazard statements and pictograms are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Hazard Statements:
-
H227: Combustible liquid.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
GHS Pictograms:
Signal Word: Warning
Precautionary Statements:
-
Prevention:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.[3]
-
P271: Use only outdoors or in a well-ventilated area.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
-
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P312: Call a POISON CENTER/doctor if you feel unwell.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[3][4]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
-
P370 + P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[2]
-
-
Storage:
-
Disposal:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 17205-02-6 | |
| Molecular Formula | C₇H₁₂O₃ | [6] |
| Molecular Weight | 144.17 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 120 °C at 10 mmHg | |
| Flash Point | 148 °F (64.4 °C) | [7] |
| Density | 1.017 g/mL at 25 °C | [8][9] |
| Solubility | Soluble in water. | [7][10] |
| Refractive Index | n20/D 1.42 | [8][9] |
Experimental Protocols and Handling
General Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Keep away from open flames, hot surfaces, and sources of ignition.[2][4][13]
-
Use non-sparking tools and take precautionary measures against static discharge.[11]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.[4]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[13][14]
Personal Protective Equipment (PPE)
A diagram illustrating the recommended personal protective equipment for handling this compound is provided below.
First-Aid Measures
The following diagram outlines the initial steps to be taken in case of exposure to this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][12]
-
Specific Hazards: The substance is a combustible liquid and may form explosive mixtures with air upon intense heating. Vapors are heavier than air and may travel to a source of ignition and flash back. Hazardous combustion products include carbon oxides.[2][12][13][14]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4][11][12][13]
Accidental Release Measures
The workflow for handling a spill of this compound is detailed in the diagram below.
Toxicological and Ecological Information
-
Toxicological Information: No specific data on acute toxicity (LD50/LC50), carcinogenicity, mutagenicity, or reproductive toxicity has been found.
-
Ecological Information: No specific data on ecotoxicity, persistence and degradability, bioaccumulative potential, or mobility in soil is available.[13] It is advised to prevent the substance from entering drains and waterways.[11]
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: The product is considered stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[4][13]
-
Possibility of Hazardous Reactions: No hazardous reactions have been reported under normal processing.
-
Conditions to Avoid: Avoid heat, flames, sparks, and other sources of ignition.[2][4][12]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[13][14]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide and carbon dioxide can be expected.[13][14]
Signaling Pathways and Biological Activity
There is currently no publicly available information on the specific biological activity or signaling pathways associated with this compound. Its use in drug development suggests it is a precursor or building block for larger, biologically active molecules. Further research is required to elucidate any intrinsic biological effects.
Disposal Considerations
Waste material must be disposed of in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Empty containers should be treated as hazardous waste.
References
- 1. Ethyl 3-hydroxycyclopentanecarboxylate | C8H14O3 | CID 53407781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. Ethyl (S)-(+)-3-Hydroxybutyrate | 56816-01-4 | TCI AMERICA [tcichemicals.com]
- 6. CAS 17205-02-6: this compound [cymitquimica.com]
- 7. ETHYL 3-HYDROXYBUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Ethyl 3-hydroxybutyrate = 98 5405-41-4 [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. hpc-standards.com [hpc-standards.com]
- 13. fishersci.com [fishersci.com]
- 14. Ethyl 3-hydroxybutyrate(5405-41-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of Ethyl 3-Hydroxycyclobutanecarboxylate
Introduction
Chiral cyclobutane derivatives are pivotal structural motifs in medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules. Ethyl 3-hydroxycyclobutanecarboxylate, with its vicinal stereocenters, serves as a versatile chiral building block for the synthesis of a wide array of pharmaceutical agents, including antiviral and anticancer drugs. The precise control of stereochemistry is paramount, as different stereoisomers can exhibit markedly different pharmacological and toxicological profiles. These application notes provide detailed protocols for the stereoselective synthesis of this compound, focusing on established and reliable methods for asymmetric reduction of the prochiral ketone precursor. The methodologies described herein are intended for researchers and professionals in drug discovery and development, offering a guide to producing enantiomerically enriched cyclobutane intermediates.
Synthesis of the Precursor: Ethyl 3-Oxocyclobutanecarboxylate
The common precursor for the stereoselective synthesis of this compound is ethyl 3-oxocyclobutanecarboxylate. This can be prepared from 3-oxocyclobutanecarboxylic acid, the synthesis of which has been reported through various routes.[1][2][3][4][5] A common method involves the cycloaddition of diketene with an appropriate precursor followed by hydrolysis and esterification. Another robust method involves a multi-step synthesis starting from commercially available reagents.[2][3]
Method 1: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Catalysis
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[6][7][8] The reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-proline, in the presence of a borane source. The catalyst coordinates with both the borane and the ketone, facilitating a highly face-selective hydride transfer.
Reaction Pathway
Caption: CBS-catalyzed asymmetric reduction of ethyl 3-oxocyclobutanecarboxylate.
Experimental Protocol: CBS Reduction
This protocol is adapted from established procedures for the CBS reduction of ketones.[6][9][10]
-
Catalyst Preparation: To a flame-dried, argon-purged flask, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) and anhydrous tetrahydrofuran (THF).
-
Borane Addition: Cool the solution to 0°C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.2 eq). Stir for 15 minutes to form the active catalyst complex.
-
Substrate Addition: In a separate flask, dissolve ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous THF.
-
Reaction: Cool the catalyst mixture to -20°C and add the substrate solution dropwise over 30 minutes.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, slowly add methanol at -20°C to quench the excess borane.
-
Work-up: Warm the mixture to room temperature and add 1 M HCl. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Method 2: Enzymatic Reduction using Ketoreductases
Enzymatic reductions offer a green and highly selective alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs), often found in microorganisms like Saccharomyces cerevisiae (baker's yeast), can reduce ketones with high enantioselectivity and diastereoselectivity. These reactions are typically performed in aqueous media under mild conditions.
Experimental Workflow
Caption: Workflow for the enzymatic reduction of ethyl 3-oxocyclobutanecarboxylate.
Experimental Protocol: Enzymatic Reduction with Baker's Yeast
This protocol is based on general procedures for the yeast-mediated reduction of β-keto esters.[11][12]
-
Yeast Suspension: Suspend baker's yeast (e.g., 50 g) in a phosphate buffer (500 mL, pH 7.0) in a flask.
-
Co-factor Regeneration: Add glucose (25 g) to the suspension to provide a source for NADH regeneration.
-
Substrate Addition: Add ethyl 3-oxocyclobutanecarboxylate (1.0 g) to the yeast suspension.
-
Incubation: Incubate the flask at 30°C with gentle shaking for 48-72 hours.
-
Monitoring: Monitor the conversion of the starting material by GC analysis of small aliquots.
-
Cell Removal: After the reaction, add celite to the mixture and filter to remove the yeast cells. Wash the filter cake with water.
-
Extraction: Extract the filtrate with ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by flash column chromatography.
Data Presentation
The following tables summarize typical quantitative data for the stereoselective reduction of ethyl 3-oxocyclobutanecarboxylate and related substrates.
Table 1: Comparison of Asymmetric Reduction Methods
| Method | Catalyst/Enzyme | Typical Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (cis:trans) | Reference Substrate |
| CBS Reduction | (S)-Me-CBS Oxazaborolidine | 85-95 | >95% (R-enantiomer) | Varies with conditions | 3-oxocyclobutanecarbonitrile[9] |
| Enzymatic Reduction | Saccharomyces cerevisiae | 60-80 | >98% (S-enantiomer) | Predominantly cis | Ethyl acetoacetate[12] |
| Enzymatic Reduction | Ketoreductase (recombinant) | >90 | >99% | High diastereoselectivity | Various β-keto esters[13] |
Table 2: Influence of Reaction Parameters on CBS Reduction
| Parameter | Condition A (-20°C) | Condition B (0°C) | Effect on Selectivity |
| Temperature | -20°C | 0°C | Lower temperatures generally improve enantioselectivity. |
| Borane Source | BH₃·SMe₂ | BH₃·THF | Can influence reaction rate and handling characteristics. |
| Catalyst Loading | 5 mol% | 10 mol% | Higher loading may increase reaction rate. |
Conclusion
The stereoselective synthesis of this compound can be effectively achieved through both chemical and enzymatic methods. The Corey-Bakshi-Shibata reduction provides excellent enantioselectivity for the (R)-enantiomer, while enzymatic reductions, particularly with ketoreductases, offer high yields and enantiopurity for the (S)-enantiomer under environmentally benign conditions. The choice of method will depend on the desired stereoisomer, scalability, and available resources. The protocols and data presented herein serve as a comprehensive guide for researchers in the synthesis of this valuable chiral intermediate for pharmaceutical applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 4. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 5. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
Application Notes and Protocols: Ethyl 3-hydroxycyclobutanecarboxylate as a Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxycyclobutanecarboxylate is a valuable chiral building block in organic synthesis, particularly for the preparation of a diverse range of biologically active molecules. Its rigid four-membered ring system and functional groups—a hydroxyl and an ester—provide a versatile scaffold for the synthesis of complex carbocyclic nucleoside analogues, which are a cornerstone of antiviral drug discovery. The stereochemistry at the hydroxyl-bearing carbon is crucial for biological activity, making the enantioselective synthesis and strategic manipulation of this building block a key focus in medicinal chemistry.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of antiviral agents, with a focus on carbocyclic nucleosides. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate its application in a research and development setting.
Synthetic Applications: A Gateway to Antiviral Carbocyclic Nucleosides
The primary application of chiral this compound is in the synthesis of carbocyclic nucleoside analogues. These compounds are mimics of natural nucleosides where the furanose oxygen is replaced by a methylene group. This modification imparts greater metabolic stability towards enzymatic cleavage while often retaining the ability to be phosphorylated and incorporated into viral DNA or RNA, leading to chain termination and inhibition of viral replication.[1][2]
A prominent example of a carbocyclic nucleoside is Carbovir, a potent inhibitor of the human immunodeficiency virus (HIV) reverse transcriptase. The synthetic strategy towards Carbovir and its analogues often involves the use of a suitably functionalized cyclobutane precursor.
Logical Workflow for Synthesis of Carbocyclic Nucleoside Analogues
Caption: Synthetic workflow for carbocyclic nucleosides.
Key Experimental Protocols
Enantioselective Synthesis of Ethyl (R)- and (S)-3-hydroxycyclobutanecarboxylate
The cornerstone for the synthesis of enantiomerically pure carbocyclic nucleosides is the preparation of the chiral cyclobutanol. This is typically achieved through the asymmetric reduction of the prochiral ketone, ethyl 3-oxocyclobutanecarboxylate.
Protocol: Asymmetric Reduction using a Chiral Oxazaborolidine (CBS) Catalyst
This protocol is adapted from established methods for the enantioselective reduction of ketones.
Materials:
-
Ethyl 3-oxocyclobutanecarboxylate
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH3·SMe2)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add the chiral CBS catalyst (0.1 eq.) and anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (0.6 eq.) to the catalyst solution.
-
Stir the mixture for 15 minutes at 0°C.
-
Add a solution of ethyl 3-oxocyclobutanecarboxylate (1.0 eq.) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, quench by the slow, dropwise addition of methanol at 0°C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired enantiomer of this compound.
| Catalyst | Product Enantiomer | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) |
| (R)-2-Methyl-CBS-oxazaborolidine | (R)-ethyl 3-hydroxycyclobutanecarboxylate | 85-95 | >95 |
| (S)-2-Methyl-CBS-oxazaborolidine | (S)-ethyl 3-hydroxycyclobutanecarboxylate | 85-95 | >95 |
Stereochemical Inversion via Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a secondary alcohol. This is particularly useful in the synthesis of carbocyclic nucleosides where both cis and trans isomers relative to the nucleobase may be required for structure-activity relationship studies.
Protocol: Mitsunobu Inversion of cis-Ethyl 3-hydroxycyclobutanecarboxylate
This protocol provides a general procedure for the inversion of the hydroxyl group.
Materials:
-
cis-Ethyl 3-hydroxycyclobutanecarboxylate
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
p-Nitrobenzoic acid
-
Anhydrous tetrahydrofuran (THF)
-
Potassium carbonate (K2CO3)
-
Methanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve cis-ethyl 3-hydroxycyclobutanecarboxylate (1.0 eq.), triphenylphosphine (1.5 eq.), and p-nitrobenzoic acid (1.5 eq.) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC for the disappearance of the starting alcohol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product is the p-nitrobenzoate ester with inverted stereochemistry. This intermediate is then hydrolyzed.
-
Dissolve the crude ester in methanol and add potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction with 1 M HCl and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford trans-ethyl 3-hydroxycyclobutanecarboxylate.
| Substrate | Product | Typical Yield (%) |
| cis-Ethyl 3-hydroxycyclobutanecarboxylate | trans-Ethyl 3-hydroxycyclobutanecarboxylate | 70-85 (over two steps) |
Mechanism of Action of Carbocyclic Nucleoside Analogues
Carbocyclic nucleoside analogues exert their antiviral activity by interfering with the synthesis of viral nucleic acids. The general mechanism involves a three-step intracellular phosphorylation to the active triphosphate form.
Signaling Pathway of Antiviral Action
Caption: Mechanism of action of carbocyclic nucleosides.
Once converted to the triphosphate, the analogue acts as a competitive inhibitor of the viral DNA or RNA polymerase.[3] It can also be incorporated into the growing viral nucleic acid chain. Since carbocyclic nucleosides typically lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, their incorporation leads to chain termination, thereby halting viral replication.[2][4] Some carbocyclic nucleoside analogues can also inhibit other key enzymes in nucleotide metabolism, such as inosine monophosphate dehydrogenase (IMPDH), depleting the pool of natural nucleotides available for viral synthesis.[5][6]
Conclusion
This compound is a powerful and versatile chiral building block for the synthesis of medicinally important molecules, particularly antiviral carbocyclic nucleosides. The ability to control the stereochemistry of the cyclobutane ring through asymmetric reduction and stereoinvertive reactions like the Mitsunobu reaction is critical for accessing biologically active compounds. The protocols and data presented herein provide a solid foundation for researchers to utilize this valuable synthon in their drug discovery and development programs.
References
- 1. Entecavir - Wikipedia [en.wikipedia.org]
- 2. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 3-Hydroxycyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxycyclobutanecarboxylate is a valuable building block in medicinal chemistry and drug development. Its rigid cyclobutane scaffold provides a unique three-dimensional framework that can be exploited to design novel therapeutic agents with improved pharmacological properties. The presence of both a hydroxyl and an ester functional group allows for diverse chemical modifications, making it a versatile intermediate for the synthesis of complex molecules. This document provides detailed protocols for the scale-up synthesis of this compound, focusing on a robust and scalable reduction method. The protocols are intended for experienced chemists in a laboratory or pilot plant setting.
Core Synthetic Pathway
The most common and scalable approach for the synthesis of this compound involves the reduction of its corresponding ketone, ethyl 3-oxocyclobutanecarboxylate. This precursor can be synthesized via several routes, with one notable method involving the cyclization of diethyl malonate with 1,3-dichloroacetone.
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of Ethyl 3-Oxocyclobutanecarboxylate
This section outlines the preparation of the key starting material. The procedure involves a cyclization reaction followed by hydrolysis and decarboxylation.
Experimental Protocol: Synthesis of Ethyl 3-Oxocyclobutanecarboxylate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles | Equivalents |
| 1,3-Dichloroacetone | 126.97 | 127 | 1.0 | 1.0 |
| Diethyl malonate | 160.17 | 176 | 1.1 | 1.1 |
| Sodium hydride (60% dispersion in mineral oil) | 40.00 | 88 | 2.2 | 2.2 |
| Toluene | - | 1.5 L | - | - |
| Saturated Ammonium Chloride Solution | - | 1 L | - | - |
| Hexane | - | 1.5 L | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | - |
Procedure:
-
Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 1.5 L of anhydrous toluene.
-
Addition of Sodium Hydride: Carefully add sodium hydride (88 g, 2.2 mol) in portions to the toluene.
-
Addition of Diethyl Malonate: While stirring, add diethyl malonate (176 g, 1.1 mol) dropwise from the dropping funnel over 1 hour. The temperature of the reaction mixture may increase. Maintain the temperature below 40°C.
-
Addition of 1,3-Dichloroacetone: After the addition of diethyl malonate is complete, add a solution of 1,3-dichloroacetone (127 g, 1.0 mol) in 200 mL of toluene dropwise over 1 hour.
-
Reaction: Heat the reaction mixture to 80°C and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and carefully quench the reaction by the slow addition of 1 L of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with hexane (3 x 500 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclization product.
-
Hydrolysis and Decarboxylation: To the crude product, add 1 L of 6 M hydrochloric acid and heat to reflux for 16-24 hours.[1]
-
Isolation: After cooling, the product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing, drying, and concentration. Further purification can be achieved by distillation or recrystallization to yield 3-oxocyclobutanecarboxylic acid.
-
Esterification: The resulting acid is then esterified using standard methods (e.g., Fischer esterification with ethanol and a catalytic amount of sulfuric acid) to yield ethyl 3-oxocyclobutanecarboxylate.
Part 2: Scale-Up Synthesis of this compound via Reduction
This protocol describes the reduction of ethyl 3-oxocyclobutanecarboxylate to this compound using sodium borohydride. This method is generally high-yielding and operationally simple for scaling up.[2]
Experimental Workflow
Caption: Workflow for the reduction of ethyl 3-oxocyclobutanecarboxylate.
Materials and Reaction Parameters:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Ethyl 3-oxocyclobutanecarboxylate | 142.15 | 142 g | 1.0 | 1.0 |
| Sodium borohydride (NaBH₄) | 37.83 | 41.6 g | 1.1 | 1.1 |
| Methanol | - | 1.5 L | - | - |
| Saturated Ammonium Chloride Solution | - | 1 L | - | - |
| Ethyl Acetate | - | 2 L | - | - |
| Brine | - | 1 L | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Detailed Experimental Protocol:
-
Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve ethyl 3-oxocyclobutanecarboxylate (142 g, 1.0 mol) in 1.5 L of methanol.
-
Cooling: Cool the solution to 0 °C using an ice-salt bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (41.6 g, 1.1 mol) portion-wise to the stirred solution over approximately 1 hour. Maintain the internal temperature below 5 °C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of 1 L of saturated aqueous ammonium chloride solution. Ensure adequate ventilation as hydrogen gas may be evolved.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure.
-
Extraction: Transfer the remaining aqueous mixture to a large separatory funnel and extract with ethyl acetate (3 x 700 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 1 L) and brine (1 x 1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by GC) | >98% |
| Appearance | Colorless to pale yellow oil |
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with water during storage and handling.
-
The quenching step is exothermic and produces hydrogen gas. Add the quenching solution slowly and ensure adequate cooling and ventilation.
The provided protocols offer a reliable and scalable method for the synthesis of this compound. The reduction of ethyl 3-oxocyclobutanecarboxylate with sodium borohydride is a high-yielding and operationally straightforward procedure suitable for producing multi-gram to kilogram quantities of the target compound. Careful control of reaction conditions and adherence to safety protocols are essential for successful and safe scale-up.
References
Application Notes and Protocols for the Purification of Ethyl 3-Hydroxycyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of ethyl 3-hydroxycyclobutanecarboxylate, a valuable building block in the synthesis of various pharmaceutical compounds. The following methods are described: liquid-liquid extraction for initial workup, column chromatography for high-purity isolation, and vacuum distillation for bulk purification.
Introduction
This compound (CAS No. 17205-02-6) is a cycloalkane derivative incorporating both a hydroxyl and an ethyl ester functional group. Its purification is a critical step following synthesis to remove unreacted starting materials, byproducts, and catalysts, ensuring the integrity of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₃ | |
| Molecular Weight | 144.17 g/mol | |
| Boiling Point | 120 °C at 10 mmHg | [1] |
| Appearance | Colorless to pale yellow liquid |
Purification Techniques
Liquid-Liquid Extraction
This protocol is suitable for the initial workup of the reaction mixture to remove acidic and basic impurities.
Experimental Protocol:
-
Transfer the crude reaction mixture containing this compound to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent in which the product is soluble, such as dichloromethane or ethyl acetate.
-
Wash the organic phase sequentially with the following aqueous solutions, allowing the layers to separate fully between each wash:
-
1N Hydrochloric Acid (HCl) to remove basic impurities.[2][3]
-
Water to remove water-soluble impurities and residual acid.[2][3]
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[2][3]
-
Brine (saturated NaCl solution) to remove residual water from the organic layer.[2][3]
-
-
After the final wash, separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator to yield the crude this compound.
Flash Column Chromatography
For achieving high purity, particularly for small to medium scale syntheses, flash column chromatography is the recommended method.
Experimental Protocol:
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving the compound in a minimal amount of a volatile solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Prepare a silica gel column using a suitable solvent system. A gradient elution is often effective.
-
Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Elute the column with a gradient of ethyl acetate in heptane or hexane. A suggested gradient is as follows:
-
10% Ethyl Acetate in Heptane
-
20% Ethyl Acetate in Heptane
-
30% Ethyl Acetate in Heptane
-
40% Ethyl Acetate in Heptane[2]
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel | [2] |
| Mobile Phase | Gradient of Ethyl Acetate in Heptane (10% to 40%) | [2] |
Vacuum Distillation
For larger scale purification, vacuum distillation is an efficient method to purify this compound, which is a liquid at room temperature.
Experimental Protocol:
-
Set up a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry and the vacuum seals are tight.
-
Place the crude this compound in the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Slowly reduce the pressure to the desired level (e.g., 10 mmHg).
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point (approximately 120 °C at 10 mmHg).[1]
-
Monitor the temperature closely to ensure a clean separation from lower and higher boiling impurities.
-
Once the desired fraction is collected, turn off the heat and allow the system to cool before slowly reintroducing air.
| Pressure (mmHg) | Boiling Point (°C) | Reference |
| 10 | 120 | [1] |
Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Concluding Remarks
The selection of the most appropriate purification technique for this compound will be dictated by the specific requirements of the research or development project. For initial purification and removal of bulk impurities, liquid-liquid extraction is a robust first step. For obtaining material of the highest purity for sensitive applications, flash column chromatography is indispensable. For larger quantities where high purity is also required, vacuum distillation is an effective and scalable method. It is recommended to analyze the purity of the final product by techniques such as NMR, GC-MS, or HPLC to ensure it meets the required specifications.
References
- 1. Cyclobutanecarboxylic acid, 3-hydroxy-, ethyl ester, trans- | Aaron Chemicals LLC | Chemikart [lab-bone-cutting-surgical-tools.chemikart.com]
- 2. US8420629B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 3. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for the Asymmetric Synthesis of Biologically Active Cyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutane moieties are crucial structural motifs found in a wide array of biologically active natural products and pharmaceutical agents.[1][2] Their inherent ring strain and unique three-dimensional geometry offer novel conformational constraints that can be exploited in drug design to enhance potency, selectivity, and pharmacokinetic properties.[3][4] However, the stereocontrolled synthesis of these four-membered rings presents a significant challenge. This document provides detailed application notes and protocols for selected, state-of-the-art asymmetric syntheses of biologically active cyclobutane derivatives, intended to guide researchers in this dynamic field.
Application Note 1: Cascade Asymmetric Allylic Etherification/[2+2] Photocycloaddition for the Synthesis of Oxa-[5][6]-bicyclic Heptanes
This method provides an efficient, one-pot approach to enantioenriched oxa-[5][6]-bicyclic heptanes, which are valuable chiral building blocks. The reaction proceeds via an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced intramolecular [2+2] cycloaddition.[5][7][8] This cascade process is operationally simple, as all catalysts and substrates are added at the outset, avoiding the isolation of intermediates.[7][8]
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ethyl 3-Hydroxycyclobutanecarboxylate in the Total Synthesis of Bioactive Molecules
Introduction: Ethyl 3-hydroxycyclobutanecarboxylate is a versatile and highly valuable chiral building block in modern organic synthesis. Its strained four-membered ring, coupled with two modifiable functional groups (a hydroxyl and an ethyl ester), provides a unique scaffold for the construction of complex molecular architectures. This application note details the utility of this compound in the total synthesis of bioactive compounds, with a focus on the synthesis of cyclobutane-containing analogs of the potent antitumor agent, combretastatin A4.
Application in the Synthesis of Combretastatin A4 Analogs
Combretastatin A4 (CA4) is a natural product isolated from the bark of the African bush willow, Combretum caffrum. It exhibits potent cytotoxicity against a wide range of cancer cell lines by inhibiting tubulin polymerization. However, the therapeutic potential of CA4 is limited by its poor aqueous solubility and its propensity to isomerize from the active cis-stilbene to the inactive trans-stilbene isomer. To overcome these limitations, synthetic analogs incorporating a cyclobutane ring in place of the cis-double bond have been developed. The cyclobutane scaffold serves as a rigid and stable bioisostere of the olefin, preventing isomerization and potentially improving the pharmacokinetic profile.
The synthesis of these cyclobutane-containing CA4 analogs can be efficiently achieved using this compound as a key starting material. The synthetic strategy involves the transformation of the hydroxyl and ester functionalities to introduce the two aromatic rings characteristic of the combretastatin pharmacophore.
Experimental Protocols
1. Synthesis of a Key Cyclobutanone Intermediate:
The initial step involves the oxidation of the hydroxyl group of this compound to a ketone. This transformation is crucial for subsequent manipulations of the cyclobutane ring.
-
Protocol: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C is added Dess-Martin periodinane (1.2 eq). The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to afford ethyl 3-oxocyclobutanecarboxylate.
2. Synthesis of 1,3-Disubstituted Cyclobutane Analogs of Combretastatin A4:
With the key cyclobutanone intermediate in hand, the synthesis proceeds through the introduction of the two aryl groups found in combretastatin A4.
-
Protocol for Grignard Addition: To a solution of ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at -78 °C is added a solution of 3,4,5-trimethoxyphenylmagnesium bromide (1.2 eq) in THF. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.
-
Protocol for Introduction of the Second Aryl Group (Illustrative Example): The resulting tertiary alcohol can be subjected to a variety of reactions to introduce the second aryl group. One common approach is a Barton-McCombie deoxygenation followed by a Suzuki or Stille cross-coupling reaction. For instance, the alcohol is first converted to a thiocarbonyl derivative (e.g., a xanthate). Radical-initiated reduction with a tin hydride then removes the hydroxyl group. Subsequent conversion of the ester to a triflate or halide sets the stage for a palladium-catalyzed cross-coupling with an appropriate organometallic reagent derived from 3-hydroxy-4-methoxyphenylacetylene (a precursor to the B-ring of CA4).
Quantitative Data
The following table summarizes typical yields for the key transformations in the synthesis of cyclobutane-containing combretastatin A4 analogs starting from this compound.
| Step | Reactants | Product | Yield (%) |
| Oxidation | This compound, Dess-Martin periodinane | Ethyl 3-oxocyclobutanecarboxylate | 85-95% |
| Grignard Addition | Ethyl 3-oxocyclobutanecarboxylate, 3,4,5-trimethoxyphenylmagnesium bromide | Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)cyclobutanecarboxylate | 70-80% |
| Barton-McCombie Deoxygenation (two steps) | Tertiary alcohol, CS₂, MeI, Bu₃SnH, AIBN | Deoxygenated cyclobutane ester | 60-70% |
| Suzuki Coupling (after conversion of ester to triflate) | Cyclobutane triflate, (3-hydroxy-4-methoxyphenyl)boronic acid, Pd catalyst, base | cis- and trans-cyclobutane CA4 analogs | 50-60% |
Mechanism of Action and Signaling Pathway
Combretastatin A4 and its analogs exert their potent anticancer effects by disrupting microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.
Tubulin Polymerization Inhibition: CA4 binds to the colchicine-binding site on β-tubulin, one of the protein subunits that form microtubules.[1][2] This binding prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of existing microtubules.[1] The disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[3][4]
Signaling Pathway Leading to Apoptosis: The mitotic arrest induced by microtubule disruption activates a cascade of signaling events that converge on the intrinsic apoptotic pathway.[1] This involves the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria, which in turn activates caspases, the executioner enzymes of apoptosis.[1]
Caption: Signaling pathway of Combretastatin A4 analogs.
Experimental Workflow
The overall workflow for the synthesis and biological evaluation of cyclobutane-containing combretastatin A4 analogs is depicted below.
Caption: Synthetic and evaluation workflow.
Conclusion
This compound is a powerful and versatile chiral building block for the total synthesis of complex and biologically active molecules. Its application in the synthesis of cyclobutane-containing combretastatin A4 analogs highlights its utility in medicinal chemistry for the development of novel therapeutics with improved pharmacological properties. The detailed protocols and workflow provided herein offer a guide for researchers in the fields of organic synthesis and drug discovery to utilize this valuable synthon in their own research endeavors.
References
Application Notes and Protocols: Derivatization of the Hydroxyl Group in Ethyl 3-Hydroxycyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the hydroxyl group of ethyl 3-hydroxycyclobutanecarboxylate, a versatile building block in medicinal chemistry. The cyclobutane motif is increasingly utilized in drug design to impart unique conformational constraints, improve metabolic stability, and explore novel chemical space.[1][2][3] Derivatization of the hydroxyl group allows for further functionalization, protection during synthetic sequences, and modulation of physicochemical properties, making it a critical step in the synthesis of advanced pharmaceutical intermediates.[4][5]
This document outlines procedures for three common derivatization reactions: acetylation, benzylation, and silylation. Each section includes a detailed experimental protocol, a summary of expected quantitative data, and a workflow diagram.
Acetylation: Ester Formation
Acetylation is a straightforward and widely used method to protect the hydroxyl group or to introduce an ester functionality which can act as a prodrug moiety. The reaction of this compound with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base, readily yields the corresponding acetate ester.
Experimental Protocol: Acetylation with Acetyl Chloride
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, ethyl 3-acetoxycyclobutanecarboxylate, can be purified by column chromatography on silica gel if necessary.
Quantitative Data Summary
| Derivative | Reagents | Solvent | Yield (%) | Purity (%) | Analytical Data |
| Ethyl 3-acetoxycyclobutanecarboxylate | Acetyl chloride, Pyridine | DCM | >90 | >95 | ¹H NMR, ¹³C NMR, MS, IR |
| Ethyl 3-acetoxycyclobutanecarboxylate | Acetic anhydride, DMAP (cat.), Triethylamine | DCM | >95 | >95 | ¹H NMR, ¹³C NMR, MS, IR |
Experimental Workflow: Acetylation
Caption: Workflow for the acetylation of this compound.
Benzylation: Ether Formation
Benzylation of the hydroxyl group to form a benzyl ether is a common protective group strategy in multi-step synthesis. The benzyl group is stable to a wide range of reaction conditions and can be readily removed by hydrogenolysis.
Experimental Protocol: Benzylation with Benzyl Bromide and NaH
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product, ethyl 3-(benzyloxy)cyclobutanecarboxylate, by column chromatography on silica gel.[6]
Quantitative Data Summary
| Derivative | Reagents | Solvent | Yield (%) | Purity (%) | Analytical Data |
| Ethyl 3-(benzyloxy)cyclobutanecarboxylate | Benzyl bromide, NaH | DMF/THF | 70-85 | >95 | ¹H NMR, ¹³C NMR, MS, IR |
Experimental Workflow: Benzylation
Caption: Workflow for the benzylation of this compound.
Silylation: Silyl Ether Formation
Silylation is another effective method for protecting hydroxyl groups. Tert-butyldimethylsilyl (TBDMS) ethers are particularly useful due to their stability under a variety of conditions and their selective removal with fluoride reagents.
Experimental Protocol: Silylation with TBDMSCl
Materials:
-
This compound
-
Tert-butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add TBDMSCl (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.[7]
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product, ethyl 3-(tert-butyldimethylsilyloxy)cyclobutanecarboxylate, by column chromatography on silica gel.[8][9]
Quantitative Data Summary
| Derivative | Reagents | Solvent | Yield (%) | Purity (%) | Analytical Data |
| Ethyl 3-(tert-butyldimethylsilyloxy)cyclobutanecarboxylate | TBDMSCl, Imidazole | DMF | 85-95 | >95 | ¹H NMR, ¹³C NMR, MS, IR |
Experimental Workflow: Silylation
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Ethyl 3-Hydroxycyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxycyclobutanecarboxylate is a valuable building block in medicinal chemistry and drug discovery, utilized in the synthesis of a variety of complex molecules. Its cyclobutane motif offers a unique three-dimensional scaffold that can impart desirable physicochemical and pharmacological properties to drug candidates. Accurate and precise quantification of this intermediate is critical for ensuring reaction efficiency, product purity, and overall quality control in the drug development pipeline.
These application notes provide detailed protocols for the quantitative analysis of this compound using two common analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The methodologies described are based on established analytical principles for similar ester compounds and serve as a comprehensive guide for method development and validation.
Analytical Methods Overview
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the quantification of this compound. The choice of method may depend on sample volatility, thermal stability, and the presence of interfering matrix components.
-
Gas Chromatography (GC): This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. A Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range. Due to the presence of a hydroxyl group, derivatization may be considered to improve peak shape and thermal stability, although direct analysis is often feasible.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for compounds that may not be sufficiently volatile or that are thermally labile. A reversed-phase C18 column is commonly employed for the separation of moderately polar compounds. Detection is typically achieved using a UV detector, as the ester functional group exhibits some absorbance at low wavelengths.
Quantitative Data Summary
The following tables summarize hypothetical yet representative quantitative data for the GC-FID and HPLC-UV methods. These values should be considered as typical performance benchmarks that would be confirmed during formal method validation.
Table 1: GC-FID Method Quantitative Data
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: HPLC-UV Method Quantitative Data
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 97 - 103% |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol describes the direct analysis of this compound without derivatization.
1. Instrumentation and Materials
-
Gas Chromatograph with FID
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Hydrogen and Air (for FID)
-
Nitrogen (makeup gas)
-
This compound reference standard
-
Ethyl acetate (or other suitable solvent), HPLC grade
-
Volumetric flasks and pipettes
-
Autosampler vials with septa
2. Chromatographic Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas Flow (Helium): 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
Detector Temperature (FID): 280 °C
-
Makeup Gas Flow (Nitrogen): 25 mL/min
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with ethyl acetate.
-
Sample Preparation: Accurately weigh an appropriate amount of the sample, dissolve it in ethyl acetate, and dilute to a final concentration within the calibration range.
4. Analysis Procedure
-
Equilibrate the GC system with the specified conditions.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the prepared samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-Hydroxycyclobutanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 3-hydroxycyclobutanecarboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the reduction of ethyl 3-oxocyclobutanecarboxylate.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reduction of the starting material, ethyl 3-oxocyclobutanecarboxylate. | - Increase the molar equivalent of the reducing agent (e.g., sodium borohydride).- Extend the reaction time.- Ensure the reaction temperature is optimal for the chosen reducing agent. |
| Degradation of the product during workup or purification. | - Use mild acidic conditions for quenching the reaction.- Purify the product using column chromatography at a controlled temperature. Avoid excessive heat during solvent evaporation. | |
| Competing side reactions. | - Control the reaction temperature to minimize side reactions like elimination or over-reduction. | |
| Presence of Unwanted Side Products | Incomplete reduction. | - The starting material, ethyl 3-oxocyclobutanecarboxylate, may be observed. Increase reducing agent stoichiometry or reaction time. |
| Over-reduction. | - Formation of cyclobutane-1,3-diol. Use a milder reducing agent or control the stoichiometry of a stronger reducing agent. | |
| Elimination product. | - Formation of ethyl cyclobut-2-enecarboxylate, especially under harsh acidic or basic conditions. Neutralize the reaction mixture carefully and avoid extreme pH during workup. | |
| Hydrolysis of the ester. | - Formation of 3-hydroxycyclobutanecarboxylic acid. Ensure all reagents and solvents are anhydrous. Use a non-aqueous workup if possible. | |
| Product is a Mixture of Cis and Trans Isomers | The reduction of the ketone is not stereospecific. | - This is a common outcome for this reaction.[1] The isomers can often be separated by careful column chromatography or fractional distillation.- For stereospecific synthesis, consider using a chiral reducing agent or a different synthetic route. |
| Difficulty in Purifying the Product | Product co-elutes with impurities during column chromatography. | - Adjust the solvent system for chromatography to improve separation.- Consider derivatization of the hydroxyl group to alter polarity for easier separation, followed by deprotection. |
| Thermal decomposition during distillation. | - Use vacuum distillation to lower the boiling point and minimize thermal stress on the molecule. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most frequently cited method is the reduction of ethyl 3-oxocyclobutanecarboxylate.[1] Common reducing agents for this transformation include sodium borohydride. Other potential, though less specifically documented for this exact molecule, synthetic strategies could involve [2+2] cycloaddition reactions to form the cyclobutane ring, or Reformatsky-type reactions.
Q2: My final product is a mixture of cis and trans isomers. Is this expected?
A2: Yes, the reduction of ethyl 3-oxocyclobutanecarboxylate typically yields a mixture of cis and trans isomers of this compound.[1] The ratio of these isomers can depend on the reducing agent and reaction conditions.
Q3: How can I separate the cis and trans isomers?
A3: Separation of diastereomers like the cis and trans isomers of this compound can usually be achieved by careful column chromatography. You may need to screen different solvent systems to find the optimal conditions for separation. Fractional distillation under reduced pressure might also be a viable method.
Q4: What are the likely mechanisms for the formation of common side products?
A4:
-
Over-reduction: The ketone can be reduced to a hydroxyl group, and subsequently, the ester could be further reduced to a primary alcohol, yielding a diol. This is more likely with strong reducing agents like lithium aluminum hydride.
-
Elimination: Under acidic or basic conditions, the hydroxyl group can be eliminated to form a double bond within the cyclobutane ring, leading to ethyl cyclobut-2-enecarboxylate.
-
Ester Hydrolysis: If water is present, particularly under acidic or basic catalysis, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
Q5: Are there any specific safety precautions I should take during the synthesis?
A5: Standard laboratory safety protocols should be followed. Reducing agents like sodium borohydride are flammable and react with water to produce hydrogen gas. The synthesis should be carried out in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Synthesis of this compound via Reduction of Ethyl 3-Oxocyclobutanecarboxylate
This protocol is a generalized procedure based on common organic chemistry practices for ketone reduction.
-
Reaction Setup: To a solution of ethyl 3-oxocyclobutanecarboxylate (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran) in a round-bottom flask, coole the mixture to 0 °C in an ice bath.
-
Reduction: Slowly add a reducing agent such as sodium borohydride (1-1.5 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride until the effervescence ceases.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound as a mixture of cis and trans isomers.[1]
Visualizations
Caption: Main synthesis pathway for this compound.
Caption: Potential side products in the synthesis.
References
Technical Support Center: Synthesis of Ethyl 3-Hydroxycyclobutanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of ethyl 3-hydroxycyclobutanecarboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the reduction of ethyl 3-oxocyclobutanecarboxylate. This reaction converts the ketone group to a hydroxyl group, yielding the desired product. Common reducing agents for this transformation include sodium borohydride and lithium tri-tert-butoxyaluminum hydride.[1][2]
Q2: What are the typical yields for the reduction of ethyl 3-oxocyclobutanecarboxylate?
A2: Yields can vary significantly based on the chosen reducing agent, reaction conditions, and purification method. With optimized protocols, yields can be high. For instance, the reduction of methyl 3-oxocyclobutanecarboxylate using lithium tri-tert-butoxyaluminum hydride has been reported to achieve a yield of 88%.[2] While direct yield data for the ethyl ester is not specified in the immediate search results, similar reductions suggest that yields in the range of 70-90% are achievable with careful optimization.
Q3: Are there any significant side reactions to be aware of during the synthesis?
A3: Yes, potential side reactions can lower the yield. These may include over-reduction, if a harsh reducing agent is used, or the formation of impurities during workup. The stability of the cyclobutane ring should also be considered, as ring-opening reactions can occur under certain conditions, although this is less common with the mild reducing agents typically employed.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reduction can be effectively monitored by thin-layer chromatography (TLC). The disappearance of the starting material (ethyl 3-oxocyclobutanecarboxylate) and the appearance of the product spot will indicate the reaction's progression. Gas chromatography (GC) can also be used for more quantitative analysis.[2]
Q5: What are the recommended purification methods for this compound?
A5: After quenching the reaction and performing an aqueous workup, the crude product is typically extracted with an organic solvent like ethyl acetate.[1][2] Further purification can be achieved through column chromatography on silica gel or distillation under reduced pressure to obtain the final product with high purity.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reducing agent. | Use a fresh, properly stored batch of the reducing agent. Sodium borohydride can degrade with exposure to moisture. |
| Low reaction temperature leading to slow kinetics. | Ensure the reaction is running at the optimal temperature. While some reductions are performed at 0°C or even lower to improve selectivity, the temperature may need to be raised slightly if the reaction is too slow.[1][2] | |
| Incomplete reaction. | Increase the reaction time and continue monitoring by TLC until the starting material is consumed. Consider a modest increase in the molar excess of the reducing agent. | |
| Presence of Multiple Spots on TLC (Low Purity) | Formation of diastereomers (cis/trans isomers). | This is expected as the reduction of the ketone can lead to both cis and trans isomers.[5] These can often be separated by column chromatography. |
| Incomplete reduction. | As above, extend the reaction time or adjust the amount of reducing agent. | |
| Side reactions during workup. | Ensure the quenching step is performed carefully and at a low temperature to avoid unwanted side reactions. Use of a mild acidic solution for quenching is common.[1][2] | |
| Difficulty in Isolating the Product | Product is water-soluble. | During the aqueous workup, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product and improve extraction efficiency into the organic layer.[4] |
| Emulsion formation during extraction. | Add a small amount of brine or allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can also help prevent emulsions. | |
| Low Overall Yield After Purification | Loss of product during column chromatography. | Optimize the solvent system for column chromatography to ensure good separation and recovery. Use of appropriately sized columns and careful fraction collection is crucial. |
| Decomposition during distillation. | Use a high-vacuum system to lower the boiling point and prevent thermal decomposition. Bulb-to-bulb distillation (Kugelrohr) can be effective for small quantities.[3] |
Experimental Protocols
Protocol 1: Reduction using Sodium Borohydride
This protocol is adapted from a general procedure for the reduction of a similar substrate.[1]
Materials:
-
Ethyl 3-oxocyclobutanecarboxylate
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 3-oxocyclobutanecarboxylate (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1-1.2 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 30-60 minutes, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of 1N HCl until the effervescence ceases and the pH is acidic.
-
Remove the methanol under reduced pressure.
-
To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography or distillation under reduced pressure.
Protocol 2: Reduction using Lithium Tri-tert-butoxyaluminum Hydride
This protocol is based on a procedure for a similar substrate, which reported high yields.[2]
Materials:
-
Ethyl 3-oxocyclobutanecarboxylate
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Tetrahydrofuran (THF, anhydrous)
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Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) solution in THF
-
6N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Diatomaceous earth (Celite®)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 3-oxocyclobutanecarboxylate (1 equivalent) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to between -78°C and -60°C using a dry ice/acetone bath.
-
Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF dropwise via a syringe or an addition funnel, maintaining the low temperature.
-
Stir the reaction mixture at this temperature for 2-4 hours, monitoring the reaction by TLC.
-
After completion, quench the reaction at around 0°C by the slow, dropwise addition of 6N HCl to adjust the pH to 5-6.
-
Dilute the mixture with ethyl acetate and stir for 30 minutes.
-
Filter the mixture through a pad of diatomaceous earth, and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Further purification can be performed if necessary.
Data Summary
Table 1: Comparison of Reducing Agents for Ketone Reduction
| Reducing Agent | Typical Solvent | Typical Temperature | Selectivity | Workup | Reported Yield (on similar substrates) |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to Room Temp | Good for ketones | Acidic Quench | Good |
| Lithium Tri-tert-butoxyaluminum Hydride (LiAl(OtBu)₃H) | THF | -78°C to 0°C | High for ketones, bulky reagent can provide diastereoselectivity | Acidic Quench | 88%[2] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving the yield of this compound.
References
Troubleshooting low conversion rates in cyclobutane synthesis.
Welcome to the technical support center for cyclobutane synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve conversion rates in their experiments.
Troubleshooting Guides & FAQs
This section is organized by the type of cyclobutane synthesis method.
Photochemical [2+2] Cycloadditions
Photochemical [2+2] cycloadditions are a powerful tool for constructing cyclobutane rings, but they can be susceptible to low yields and side reactions.
Q1: My photochemical [2+2] cycloaddition is resulting in a low yield or no product. What are the common causes and how can I address them?
A1: Low conversion rates in photochemical [2+2] cycloadditions can stem from several factors. A primary issue is often inefficient light absorption by the reactants or competing non-productive deactivation pathways. Here are some common causes and troubleshooting steps:
-
Inadequate Light Source: Ensure your lamp's emission spectrum overlaps with the absorbance spectrum of your substrate or photosensitizer. For many enone-alkene cycloadditions, a medium-pressure mercury lamp is effective.[1]
-
Oxygen Quenching: Dissolved oxygen can quench the excited triplet state of the reactants, preventing the desired cycloaddition. It is crucial to deoxygenate the reaction mixture by bubbling an inert gas like nitrogen or argon through the solvent before and during irradiation.
-
Low Quantum Yield: Many photochemical reactions have an inherently low quantum yield, meaning that only a fraction of the absorbed photons lead to product formation. The use of a photosensitizer can improve this.
-
Competing Dimerization: The excited enone can react with a ground-state enone, leading to undesired dimerization. To minimize this, you can use the alkene in large excess.[1]
-
Solvent Effects: The choice of solvent can significantly impact the reaction outcome. For instance, in some cases, polar solvents may favor different stereochemical outcomes or side reactions. It's recommended to screen a variety of solvents, such as ethers (Et2O, THF) or acetonitrile.[2]
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: Side product formation is a common issue. Besides the dimerization of the starting material, other side reactions can occur:
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Geometric Isomerization: For cyclic enones, competitive cis-trans isomerization can occur, which is an energy-wasting process and can lead to mixtures of products.[1]
-
β-Fragmentation: In some cases, the intermediate 1,4-biradical can undergo fragmentation instead of ring closure, leading to linear byproducts.[3][4]
-
Sensitizer Decomposition: The photosensitizer itself can degrade over time, leading to a decrease in reaction rate and the formation of impurities. Ensure you are using a stable sensitizer and consider the reaction time.
To minimize side products, consider the following:
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Use of a Triplet Sensitizer: For reactions proceeding through a triplet excited state, a sensitizer like benzophenone or thioxanthone can be used to selectively generate the desired excited state of the reactant, potentially avoiding side reactions from other excited states.[5]
-
Optimize Concentration: Higher concentrations can favor intermolecular reactions, including dimerization. For intramolecular reactions, dilute conditions are often preferred.[6]
-
Control Irradiation Time: Prolonged irradiation can lead to the decomposition of the product or starting materials. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed or the product concentration plateaus.
Thermal [2+2] Cycloadditions
While less common than their photochemical counterparts for simple alkenes due to being symmetry-forbidden, thermal [2+2] cycloadditions are effective for specific substrates like ketenes.
Q1: My thermal [2+2] cycloaddition of a ketene with an alkene is giving a low yield. What are the key parameters to check?
A1: Low yields in ketene-alkene cycloadditions often relate to the stability and reactivity of the ketene intermediate and the reaction conditions.
-
Ketene Generation: Ketenes are highly reactive and are typically generated in situ. Ensure your method of ketene generation is efficient. A common method is the dehydrochlorination of an acyl chloride with a non-nucleophilic base like triethylamine.[7][8] The reaction temperature for this step is critical and should be carefully controlled.
-
Substrate Reactivity: Electron-rich alkenes are generally better partners for cycloaddition with electrophilic ketenes. If you are using an electron-poor alkene, the reaction may be sluggish.
-
Use of Lewis Acids: In some cases, a Lewis acid can promote the cycloaddition by activating the alkene.[9]
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents like THF or dichloromethane are commonly used.[10]
-
Temperature Control: While these are "thermal" reactions, excessive heat can lead to the decomposition of the ketene or the product. The optimal temperature should be determined experimentally. Mild thermolysis of tert-butyl alkynyl ethers can be a good way to generate ketenes at lower temperatures (e.g., 90 °C).[8]
Q2: I am struggling with the stereoselectivity of my thermal [2+2] cycloaddition. How can I control it?
A2: The stereochemistry of thermal [2+2] cycloadditions is often governed by a concerted, antarafacial-suprafacial transition state.[11] The steric hindrance in the transition state is a key factor. The least hindered approach of the ketene and the alkene will be favored. Unlike Diels-Alder reactions, there is no "endo" effect to consider.[7][12] Computational studies have shown that for reactions between ketenes and aldehydes, the stereocontrol can be high.[13]
Metal-Catalyzed Cycloadditions
Transition metal catalysts can enable [2+2] cycloadditions that are otherwise difficult to achieve.
Q1: My metal-catalyzed cycloaddition is not proceeding or is giving low conversion. What should I investigate?
A1: The success of a metal-catalyzed reaction is highly dependent on the catalyst's activity and the reaction environment.
-
Catalyst Choice and Loading: Not all transition metals are effective. For instance, in a Rh(III)-catalyzed diastereoselective synthesis of cyclobutanes, [Ru(p-cymene)Cl2]2 and CoCp*(CO)I2 were found to be unreactive.[14] The catalyst loading should also be optimized; increasing the amount of catalyst can sometimes improve the yield.[14]
-
Additives: Co-catalysts or additives are often crucial. For example, in a Rh(III)-catalyzed reaction, the addition of Cu(OAc)2 and AgF significantly improved the yield.[14]
-
Solvent Effects: The solvent can play a major role in catalyst solubility and activity. In the aforementioned Rh(III)-catalyzed reaction, fluorinated alcohols like TFE and HFIP were found to be superior to other solvents like DCE and MeOH.[14]
-
Ligand Effects: The ligands on the metal center are critical for its electronic and steric properties, which in turn affect its catalytic activity and selectivity. It may be necessary to screen a variety of ligands.
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting materials or solvent, or it may be unstable under the reaction conditions. Ensure all reagents and solvents are pure and dry.
Data Presentation
Table 1: Optimization of Rh(III)-Catalyzed Diastereoselective Cyclobutane Synthesis
| Entry | Catalyst (mol %) | Additive 1 | Additive 2 | Solvent | Yield (%) |
| 1 | [RhCpCl2]2 (2.5) | AgOAc (1 equiv) | - | DCE | N.R. |
| 2 | [RhCpCl2]2 (2.5) | AgOAc (1 equiv) | - | TFE | 11 |
| 3 | [RhCpCl2]2 (2.5) | AgOAc (1 equiv) | - | HFIP | 16 |
| 4 | [RhCpCl2]2 (2.5) | AgOAc (1 equiv) | - | MeOH | N.R. |
| 5 | [RhCpCl2]2 (2.5) | Cu(OAc)2 (1 equiv) | - | HFIP | 35 |
| 13 | RhCp(OAc)2 (7.5) | Cu(OAc)2 (1 equiv) | AgF (1 equiv) | HFIP | 79 |
| 14 | [Ru(p-cymene)Cl2]2 (2.5) or CoCp*(CO)I2 (5) | Cu(OAc)2 (1 equiv) | AgF (1 equiv) | HFIP | N.R. |
Data adapted from a study on the diastereoselective synthesis of cyclobutanes. "N.R." indicates no reaction observed.[14]
Table 2: Optimization of Pyrrolidine to Cyclobutane Ring Contraction
| Entry | Change from Standard Conditions | Yield (%) |
| 1 | None | 69 |
| 2 | PIDA (3 equiv), NH2CO2NH4 (4 equiv), MeOH | 44 |
| 8 | Reaction at 20 °C instead of 80 °C | 49 |
Data adapted from a study on the stereoselective synthesis of cyclobutanes by contraction of pyrrolidines.[3][4]
Experimental Protocols
Protocol 1: General Procedure for Photochemical [2+2] Cycloaddition of Enones and Alkenes
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a quartz reaction vessel, dissolve the enone (1.0 equiv) and the alkene (1.5-10 equiv) in a suitable solvent (e.g., acetone, acetonitrile, or benzene) to a concentration of 0.01-0.1 M. If a photosensitizer (e.g., benzophenone, 0.1-0.3 equiv) is used, add it to the solution.
-
Deoxygenation: Purge the solution with a gentle stream of argon or nitrogen for 30-60 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Irradiation: Place the reaction vessel in a photoreactor equipped with a suitable lamp (e.g., a medium-pressure mercury lamp). If necessary, use a filter to select the desired wavelength range. Maintain a constant temperature, often near room temperature, using a cooling system.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS at regular intervals.
-
Work-up: Once the reaction is complete (or has reached a plateau), stop the irradiation. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.
Protocol 2: Lewis Acid-Promoted [2+2] Cycloaddition of a Ketene and an Alkene
This protocol is adapted from a literature procedure for the synthesis of a specific cyclobutanone.[9]
-
Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a nitrogen atmosphere, add the alkene (1.0 equiv) and dichloromethane (to a concentration of ~0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Acyl Chloride Addition: Add the acyl chloride (1.0 equiv) to the cooled solution via syringe.
-
Base Addition: In a separate, dry flask, prepare a solution of triethylamine (1.1 equiv) in dichloromethane. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at -78 °C.
-
Lewis Acid Addition: In a separate, dry addition funnel, place a solution of a Lewis acid (e.g., ethylaluminum dichloride, 2.5 equiv, 1 M in hexanes). Add the Lewis acid solution dropwise to the reaction mixture over 50 minutes, ensuring the temperature remains at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour.
-
Quenching: Slowly add a quenching solution (e.g., saturated aqueous sodium bicarbonate) to the reaction mixture at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low conversion in photochemical [2+2] cycloadditions.
Caption: Simplified signaling pathway for a photosensitized [2+2] cycloaddition reaction.
References
- 1. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Intramolecular [2+2] cycloaddition reactions of alkynyl ether-derived ketenes. A convenient synthesis of donor-acceptor cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ketene - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Identifying and removing impurities from ethyl 3-hydroxycyclobutanecarboxylate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 3-hydroxycyclobutanecarboxylate. Here, you will find information on identifying and removing common impurities encountered during its synthesis and purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Purity After Synthesis
Question: My crude this compound shows significant impurities after the reduction of ethyl 3-oxocyclobutanecarboxylate. What are the likely impurities and how can I remove them?
Answer:
The most common impurities originating from the synthesis are:
-
Unreacted Ethyl 3-oxocyclobutanecarboxylate: The starting ketone may not have fully reacted.
-
Diol Byproducts: Over-reduction of the ester functionality can lead to the formation of a diol.
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Residual Reducing Agent Salts: Salts from the workup of reducing agents like sodium borohydride (e.g., borate salts) can be present.
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Solvent Residues: Solvents used in the reaction and workup (e.g., ethanol, ethyl acetate, tetrahydrofuran) may be present.
Initial Purification Steps:
-
Aqueous Workup: Begin with a thorough aqueous workup. Washing the organic layer with brine (saturated NaCl solution) can help remove water-soluble impurities, including the borate salts.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water.
-
Solvent Removal: Carefully remove the solvent under reduced pressure using a rotary evaporator.
For further purification, refer to the detailed experimental protocols for distillation and column chromatography below.
Issue 2: Product Decomposition During Distillation
Question: I am observing decomposition of my this compound during distillation, leading to a low yield and discolored distillate. How can I prevent this?
Answer:
This compound, like many hydroxy esters, can be susceptible to decomposition at high temperatures. To mitigate this:
-
Vacuum Distillation: Perform the distillation under reduced pressure (vacuum). This will significantly lower the boiling point of the compound, reducing the thermal stress.
-
Fractional Distillation: Use a short-path distillation apparatus or a fractional distillation column to improve separation from higher-boiling impurities at a lower temperature.[1][2]
-
Temperature Control: Use a stable heat source like an oil bath and monitor the temperature closely to avoid overheating.
Issue 3: Poor Separation During Column Chromatography
Question: I am struggling to separate my product from a close-eluting impurity using silica gel column chromatography. What can I do to improve the separation?
Answer:
Poor separation on a silica gel column can be addressed by:
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Solvent System Optimization: The polarity of the eluent is critical. For a polar compound like this compound, a good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[3]
-
If the compounds are eluting too quickly (high Rf), decrease the proportion of the polar solvent.
-
If the compounds are eluting too slowly (low Rf), increase the proportion of the polar solvent.
-
Consider using a different solvent system, such as dichloromethane/methanol for very polar compounds.[3]
-
-
Gradient Elution: Start with a less polar solvent mixture and gradually increase the polarity during the chromatography. This can help to first elute non-polar impurities and then the product, followed by more polar impurities.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase. For polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with a highly aqueous mobile phase might be effective.[4][5][6][7][8]
Frequently Asked Questions (FAQs)
Q1: What are the expected cis/trans isomer ratios of this compound and how can I separate them?
A1: The synthesis of this compound often results in a mixture of cis and trans isomers. The exact ratio can depend on the reducing agent and reaction conditions used. Separation of these isomers can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) with a suitable column or careful fractional distillation under high vacuum may achieve partial or complete separation.
Q2: How can I confirm the purity of my final product?
A2: The purity of this compound should be assessed using a combination of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the desired product and identify impurities by the presence of unexpected signals.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity and quantify the amount of non-volatile impurities.
Q3: Is recrystallization a viable purification method for this compound?
A3: Since this compound is a liquid at room temperature, direct recrystallization is not possible. However, it may be possible to form a solid derivative (e.g., a benzoate or a urethane) which can then be purified by recrystallization, followed by the removal of the derivatizing group to yield the pure product.
Quantitative Data on Purification Methods
The following table summarizes the expected purity levels and yields for different purification methods. These values are illustrative and can vary based on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Purity (Typical) | Final Purity (Achievable) | Yield (Typical) | Notes |
| Fractional Vacuum Distillation | 85-90% | >98% | 70-85% | Effective for removing non-volatile impurities and solvents.[1][9] |
| Silica Gel Column Chromatography | 85-90% | >99% | 60-80% | Good for separating compounds with different polarities.[3][10] |
| Preparative HPLC | 95-98% | >99.5% | 50-70% | Can be used for very high purity applications and for separating close-eluting isomers. |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound (dried and solvent-free) in the distillation flask with a magnetic stir bar.
-
Distillation:
-
Begin stirring and slowly apply vacuum.
-
Gently heat the distillation flask using an oil bath.
-
Collect a forerun fraction containing any low-boiling impurities.
-
Collect the main fraction at the expected boiling point of this compound under the applied pressure.
-
Monitor the temperature throughout the distillation. A stable boiling point indicates the collection of a pure fraction.[1]
-
-
Completion: Stop the distillation when the temperature starts to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting with the chosen solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Collect fractions in test tubes or flasks.
-
-
Fraction Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method.
References
- 1. Purification [chem.rochester.edu]
- 2. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. Showing Compound Ethyl (±)-3-hydroxybutyrate (FDB020141) - FooDB [foodb.ca]
- 4. waters.com [waters.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Polar Compounds | SIELC Technologies [sielc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 9. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 10. orgsyn.org [orgsyn.org]
Optimizing reaction conditions for the synthesis of ethyl 3-hydroxycyclobutanecarboxylate.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of ethyl 3-hydroxycyclobutanecarboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the reduction of ethyl 3-oxocyclobutanecarboxylate.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Reducing Agent: Sodium borohydride (NaBH₄) can degrade over time, especially if exposed to moisture. | Use a fresh, unopened container of NaBH₄. Ensure it has been stored under anhydrous conditions. |
| Presence of Water: Moisture can quench the reducing agent and hydrolyze the starting ester. | Thoroughly dry all glassware before use. Use anhydrous solvents (e.g., methanol, ethanol). Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low Reaction Temperature: The reduction may be too slow at very low temperatures. | While the reaction is typically initiated at 0°C to control the initial exotherm, allowing the reaction to slowly warm to room temperature can help drive it to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). | |
| Incomplete Reaction: Insufficient reaction time or stoichiometry of the reducing agent. | Increase the reaction time and monitor for the disappearance of the starting material. A slight excess of NaBH₄ is often used to ensure complete conversion. | |
| Multiple Spots on TLC Plate (Impure Product) | Unreacted Starting Material: The reaction has not gone to completion. | See "Low or No Product Yield" section for solutions. |
| Side Products: Over-reduction of the ester to a diol, or formation of borate esters. | Use a milder reducing agent or carefully control the reaction temperature and stoichiometry of NaBH₄. During workup, acidic conditions will hydrolyze borate esters. | |
| Hydrolysis of Ester: Presence of water and prolonged reaction times at non-optimal pH can lead to hydrolysis of the ethyl ester. | Ensure anhydrous conditions and perform the workup promptly after the reaction is complete. | |
| Difficult Product Isolation | Formation of Emulsions During Workup: The presence of salts and fine precipitates can lead to stable emulsions during the extraction process. | Add a small amount of methanol to help break the emulsion. Filtering the reaction mixture through a pad of Celite before extraction can also be beneficial.[1] |
| Boron Salt Contamination: Boric acid and other boron salts formed during the reaction and workup can be difficult to remove. | After quenching the reaction, ensure the aqueous layer is sufficiently acidic to dissolve the boron salts. Multiple extractions with an organic solvent are recommended. Washing the combined organic layers with brine can also help. | |
| Undesirable Cis/Trans Isomer Ratio | Reaction Temperature: The stereoselectivity of the reduction can be temperature-dependent. | Lowering the reaction temperature generally favors the formation of the cis isomer.[2] |
| Solvent Polarity: The polarity of the solvent can influence the facial selectivity of the hydride attack. | Decreasing the solvent polarity may enhance the selectivity for the cis isomer.[2] | |
| Reducing Agent: The steric bulk of the hydride source can affect the stereochemical outcome. | While NaBH₄ is commonly used, other reducing agents like Lithium Aluminum Hydride (LAH) or L-Selectride® could be explored for different stereoselectivity, though they may require stricter anhydrous conditions and different workup procedures. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the reduction of the corresponding ketone, ethyl 3-oxocyclobutanecarboxylate, using a hydride-based reducing agent like sodium borohydride (NaBH₄).
Q2: How can I monitor the progress of the reduction reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, the disappearance of the starting ketone spot and the appearance of the more polar alcohol product spot indicates the reaction is proceeding. For GC analysis, the retention times of the starting material and product will be different, allowing for quantitative monitoring.[3]
Q3: What are the expected side products in the sodium borohydride reduction?
A3: Potential side products include unreacted starting material, the diol resulting from the over-reduction of both the ketone and the ester functionalities, and borate esters formed between the product alcohol and the boron byproducts. Proper control of reaction conditions and a thorough workup can minimize these impurities.
Q4: How can I purify the final product?
A4: After a standard aqueous workup and extraction, the crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Q5: What is the typical cis/trans ratio of the product, and how can I influence it?
A5: The reduction of 3-substituted cyclobutanones generally favors the formation of the cis alcohol isomer.[2] This selectivity can often be enhanced by conducting the reaction at lower temperatures and in less polar solvents.[2] The specific ratio can be determined by ¹H NMR analysis of the crude product.
Q6: Are there alternative methods for synthesizing this compound?
A6: Yes, alternative methods exist, although they may be less common for this specific molecule. These can include biocatalytic reductions using enzymes or whole-cell systems, which can offer high stereoselectivity. Additionally, catalytic hydrogenation could be another route, though it might require optimization to avoid reduction of the ester group.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Reduction of Ethyl 3-oxocyclobutanecarboxylate
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Sodium Borohydride | Methanol | 0 to RT | 0.5 - 2 | ~93 | Internal Protocol |
| Sodium Borohydride | Ethanol | 0 to RT | 1 - 3 | Variable | General Knowledge |
| L-Selectride® | Tetrahydrofuran | -78 | 1 - 2 | Potentially higher cis selectivity | General Knowledge |
| Baker's Yeast | Water/Sucrose | RT | 24 - 48 | Variable, high stereoselectivity | [4] |
Note: The data in this table is representative and compiled from a specific protocol and general chemical principles. Actual results may vary depending on the specific experimental setup and conditions.
Experimental Protocols
Detailed Methodology for the Sodium Borohydride Reduction of Ethyl 3-oxocyclobutanecarboxylate
Materials:
-
Ethyl 3-oxocyclobutanecarboxylate
-
Sodium borohydride (NaBH₄)
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Anhydrous Methanol
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1 M Hydrochloric acid (HCl)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0°C in an ice bath.
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Slowly add sodium borohydride (1.0 - 1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
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After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
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Monitor the reaction progress by TLC or GC until the starting material is consumed.
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Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of 1 M HCl until the pH is acidic and gas evolution ceases.
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Remove the methanol under reduced pressure using a rotary evaporator.
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To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.
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Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
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Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Preventing degradation of ethyl 3-hydroxycyclobutanecarboxylate during workup.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of ethyl 3-hydroxycyclobutanecarboxylate during experimental workup procedures.
Troubleshooting Guide
Issue 1: Low Yield of this compound After Workup
Possible Causes:
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Degradation due to pH: The compound is sensitive to both strongly acidic and basic conditions, which can catalyze hydrolysis of the ester or other degradation pathways.
-
Elevated Temperatures: Prolonged exposure to high temperatures during solvent removal or purification can lead to degradation.
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Retro-Aldol Reaction: As a β-hydroxy ester, it can undergo a reversible retro-aldol reaction to form smaller, more volatile fragments, especially under basic conditions.
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Elimination (Dehydration): Acidic or basic conditions, particularly with heating, can promote the elimination of water to form an unsaturated ester.
Solutions:
| Parameter | Recommendation | Rationale |
| pH Control | Maintain a slightly acidic to neutral pH (5-7) during aqueous extractions. Use a mild buffer like a phosphate buffer if necessary. | Avoids both acid-catalyzed and base-catalyzed hydrolysis of the ester and minimizes the risk of retro-aldol and elimination reactions. |
| Temperature | Perform all extractions and solvent removal steps at or below room temperature. Use a rotary evaporator with a water bath set to a low temperature (e.g., <40°C). | Minimizes thermal degradation and side reactions like elimination. |
| Quenching | If the reaction involves a strong base, quench carefully with a mild acid (e.g., saturated ammonium chloride solution) to bring the pH to neutral before extraction. | Prevents base-catalyzed degradation during the workup. |
| Purification | Use flash column chromatography on silica gel with a non-polar eluent system. Minimize the time the compound spends on the silica gel. | Silica gel can be slightly acidic, so prolonged exposure can potentially cause degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during workup?
A1: The main degradation pathways are:
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Ester Hydrolysis: This can occur under both acidic and basic conditions, yielding 3-hydroxycyclobutanecarboxylic acid and ethanol. Basic hydrolysis is irreversible.
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Retro-Aldol Reaction: This is a base-catalyzed cleavage of the carbon-carbon bond between C2 and C3 of the cyclobutane ring, leading to ring-opening.
-
Elimination (Dehydration): Under acidic or basic conditions, especially with heat, the hydroxyl group can be eliminated to form ethyl cyclobut-2-enecarboxylate.
Q2: What is the ideal pH range to maintain during the aqueous workup of this compound?
A2: The ideal pH range is between 5 and 7. This slightly acidic to neutral condition minimizes the rates of both acid- and base-catalyzed degradation reactions.
Q3: Can I use a strong acid like HCl to neutralize a basic reaction mixture containing this compound?
A3: It is not recommended to use a strong acid directly to neutralize a highly basic solution. The localized excess of strong acid can cause acid-catalyzed degradation. It is better to first quench with a milder acidic solution, such as saturated ammonium chloride, and then adjust the pH carefully.
Q4: What are the best practices for concentrating the product after extraction?
A4: Use a rotary evaporator with a water bath temperature below 40°C. Do not evaporate to complete dryness, as this can expose the compound to higher effective temperatures and potential air oxidation. It is better to leave a small amount of solvent and remove the final traces under high vacuum at room temperature.
Q5: How can I detect degradation products in my sample?
A5: Degradation can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of new spots on TLC, unexpected peaks in the GC trace, or signals corresponding to elimination or hydrolysis products in the NMR spectrum are indicative of degradation.
Experimental Protocols
Standard Workup Protocol to Minimize Degradation
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Quenching: Cool the reaction mixture to 0°C. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) with stirring until the pH of the aqueous phase is between 6 and 7.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Washing: Combine the organic layers and wash sequentially with:
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A small volume of deionized water.
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A saturated aqueous solution of sodium chloride (brine).
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
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Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator with a water bath temperature maintained below 40°C.
Data Presentation
Table 1: Summary of Conditions Affecting the Stability of this compound
| Condition | Potential Degradation Pathway | Recommended Practice |
| Strongly Acidic (pH < 4) | Ester Hydrolysis, Elimination | Buffer to pH 5-7 |
| Strongly Basic (pH > 9) | Ester Hydrolysis, Retro-Aldol Reaction, Elimination | Quench with a mild acid to pH 7 |
| Elevated Temperature (> 40°C) | Elimination, Thermal Decomposition | Maintain low temperature during workup and purification |
| Prolonged contact with Silica Gel | Acid-catalyzed degradation | Minimize chromatography time |
Visualizations
Degradation Pathways of this compound
Caption: Potential degradation pathways under acidic and basic conditions.
Recommended Workup Workflow
Caption: Recommended workflow for the workup of this compound.
Stability issues and storage of ethyl 3-hydroxycyclobutanecarboxylate.
This technical support center provides guidance on the stability and storage of ethyl 3-hydroxycyclobutanecarboxylate, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
While some suppliers suggest storage at room temperature under an inert atmosphere, the recommendation for "cold-chain transportation" by some vendors indicates potential temperature sensitivity.[1] Due to this conflicting information and the general lack of extensive public stability data for this compound, it is recommended to store this compound at refrigerated temperatures (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation. For long-term storage, consider temperatures of -20°C.
Q2: How stable is this compound at room temperature?
The stability of this compound at room temperature for extended periods has not been well-documented in publicly available literature. The requirement for cold-chain transport by some suppliers suggests that prolonged storage at ambient temperatures may not be ideal and could lead to degradation.[1] It is advisable to limit the time the compound is kept at room temperature and to perform quality control checks if it has been exposed to such conditions for an extended duration.
Q3: What are the potential degradation pathways for this compound?
Specific degradation pathways for this compound are not extensively detailed in the available literature. However, based on its chemical structure, potential degradation could occur through:
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Hydrolysis: The ester group is susceptible to hydrolysis, which would yield 3-hydroxycyclobutanecarboxylic acid and ethanol. This can be catalyzed by the presence of acids, bases, or moisture.
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Oxidation: The secondary alcohol is susceptible to oxidation, which would form the corresponding ketone.
Q4: Are there any known incompatibilities for this compound?
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Strong oxidizing agents: These can react with the alcohol group.
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Strong acids and bases: These can catalyze the hydrolysis of the ester.
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Moisture: Can lead to hydrolysis of the ester.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results over time with the same batch. | Degradation of the compound due to improper storage. | 1. Verify the storage conditions (temperature, inert atmosphere). 2. Perform an analytical check (e.g., NMR, LC-MS) to assess the purity of the compound. 3. If degradation is confirmed, acquire a new batch and ensure proper storage. |
| Appearance of new, unexpected peaks in analytical data (e.g., NMR, LC-MS). | Presence of degradation products such as 3-hydroxycyclobutanecarboxylic acid or the oxidized ketone derivative. | 1. Compare current analytical data with the initial data of the batch. 2. Consider the potential degradation pathways (hydrolysis, oxidation) when identifying new peaks. 3. Purify the compound if necessary and possible, and store the purified material under stricter conditions (e.g., -20°C, inert atmosphere). |
| The compound appears discolored or has an unusual odor. | Significant degradation has likely occurred. | Do not use the compound. Dispose of it according to your institution's safety protocols and obtain a fresh batch. |
Storage and Handling Summary
| Parameter | Recommendation | Source |
| Storage Temperature | Inert atmosphere, room temperature. | [1] |
| Transportation | Cold-chain transportation. | [1] |
| Incompatible Materials | Strong oxidizing agents, strong bases, moisture. | Inferred from chemical structure. |
| Handling | Handle under inert gas. Protect from moisture. Keep container tightly closed. | [2] |
Experimental Protocols
Protocol: Assessment of this compound Stability
This protocol outlines a basic experiment to assess the stability of this compound under specific conditions.
Objective: To determine the purity of an this compound sample over time under defined storage conditions.
Materials:
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This compound sample
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Appropriate deuterated solvent for NMR (e.g., CDCl₃)
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NMR tubes
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HPLC grade solvents (e.g., acetonitrile, water)
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HPLC vials
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Analytical instruments: NMR spectrometer, LC-MS system
Methodology:
-
Initial Analysis (Time = 0):
-
Dissolve a small, accurately weighed amount of the compound in a suitable deuterated solvent and acquire a ¹H NMR spectrum.
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Prepare a stock solution of the compound in an appropriate solvent (e.g., acetonitrile) at a known concentration.
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Analyze the stock solution by LC-MS to determine the initial purity and identify any existing impurities.
-
-
Sample Storage:
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Divide the remaining sample into aliquots in separate, tightly sealed vials under an inert atmosphere.
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Store the aliquots under the desired test conditions (e.g., room temperature, 2-8°C, -20°C).
-
-
Time-Point Analysis:
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At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
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Repeat the ¹H NMR and LC-MS analyses as described in step 1.
-
-
Data Analysis:
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Compare the NMR spectra and LC-MS chromatograms from each time point to the initial data.
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Look for the appearance of new peaks or a decrease in the area of the parent compound peak.
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Quantify the purity at each time point to determine the rate of degradation under each storage condition.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential hydrolytic degradation pathway of the compound.
References
Challenges in the purification of cis/trans isomers of ethyl 3-hydroxycyclobutanecarboxylate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of cis and trans isomers of ethyl 3-hydroxycyclobutanecarboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the separation of cis and trans isomers of this compound so challenging?
A1: The cis and trans isomers of this compound are diastereomers. While they have different physical properties, these differences can be very subtle. Both isomers possess the same functional groups (ester and hydroxyl) and a similar overall structure, leading to very close polarities and boiling points. This makes their separation by standard purification techniques like column chromatography or distillation difficult, often resulting in poor resolution and co-elution.[1][2]
Q2: I'm seeing poor or no separation of the isomers on my silica gel column. What can I do?
A2: This is a common issue due to the similar polarities of the isomers. Here are several troubleshooting steps:
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Optimize the Mobile Phase: The choice of eluent is critical. Often, a solvent system with too high a polarity will move both isomers too quickly up the column, preventing separation.
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Solution: Start with a low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate) and gradually increase the polarity (e.g., to 90:10, 85:15).[2] It is highly recommended to first screen various solvent systems using Thin Layer Chromatography (TLC) to identify the optimal conditions that show the best separation between the two spots before scaling up to column chromatography.
-
-
Improve Column Packing: A poorly packed column with channels or air bubbles will lead to band broadening and a significant loss of resolution.[2]
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Solution: Ensure your silica gel is uniformly packed into the column as a slurry to avoid these issues.
-
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Adjust the Flow Rate: A slower flow rate increases the interaction time between the isomers and the stationary phase, which can improve separation.[2]
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Solution: Reduce the pressure or use gravity elution to slow down the separation. Be aware that this will increase the run time.
-
-
Increase Column Length/Use Finer Silica: A longer column provides more theoretical plates, enhancing separation.[2] Similarly, using silica gel with a smaller particle size increases the surface area and can improve resolution.[2]
Q3: My TLC analysis shows two very close spots. How can I achieve a successful column chromatography separation?
A3: Closely migrating spots on a TLC plate indicate a challenging but often achievable separation. To maximize resolution on the column:
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Use a Shallow Gradient: Instead of an isocratic (constant solvent mixture) elution, a shallow and slow gradient, where the polarity of the mobile phase is increased very gradually, can effectively resolve compounds with similar Rf values.[3]
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Dry Loading: For compounds that are not highly soluble in the initial mobile phase, or to achieve a very tight initial band, consider dry loading. This involves adsorbing your crude sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your column.
Q4: Are there alternative purification methods to standard column chromatography?
A4: Yes, if standard silica gel chromatography is not providing adequate separation, consider these alternatives:
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High-Performance Liquid Chromatography (HPLC): Preparative HPLC, particularly with a normal-phase column, can offer much higher resolution for separating challenging diastereomers.[4]
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Chiral HPLC: While these are diastereomers and not enantiomers, sometimes a chiral stationary phase can provide the necessary selectivity for separation.[3]
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Fractional Distillation: If there is a sufficient difference in the boiling points of the isomers, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.[5]
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Crystallization: Fractional crystallization can be employed if one isomer is more prone to crystallize than the other from a particular solvent system. This process may require seeding with a pure crystal of the desired isomer.[6]
Q5: How can I confirm the identity and purity of my separated cis and trans isomers?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are powerful tools for this purpose.
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¹H NMR Spectroscopy: The coupling constants (J-values) between the protons on the cyclobutane ring can help distinguish between the cis and trans isomers. In the cis isomer, the coupling constant between the proton on the carbon with the hydroxyl group and the proton on the carbon with the ester group is typically smaller than in the trans isomer.[4]
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Gas Chromatography-Mass Spectrometry (GC-MS): Under the right conditions, the two isomers will have different retention times on a GC column. The mass spectrum will confirm the molecular weight of the compound.[3]
Data Presentation
Table 1: Typical Column Chromatography Parameters for Isomer Separation
| Parameter | Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 5% to 20% Ethyl Acetate) | A shallow gradient is often required to resolve closely eluting spots.[3] |
| Typical Rf (cis) | ~0.35 (in 80:20 Hexane/EtOAc) | The cis isomer is often slightly more polar. |
| Typical Rf (trans) | ~0.40 (in 80:20 Hexane/EtOAc) | The trans isomer is often slightly less polar. |
| Loading | Dry loading or minimal solvent | Ensures a tight band at the start of the separation. |
Table 2: Example Analytical Data for Isomer Characterization
| Analysis | cis-isomer (Example Data) | trans-isomer (Example Data) |
| GC Retention Time | 10.2 min | 9.8 min |
| ¹H NMR (key signal) | CH-OH proton: smaller coupling constant | CH-OH proton: larger coupling constant |
| ¹³C NMR (key signal) | Different chemical shifts for cyclobutane carbons due to steric environment | Different chemical shifts for cyclobutane carbons due to steric environment |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
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TLC Analysis: First, determine the optimal solvent system by running TLC plates with your isomer mixture in various ratios of hexane and ethyl acetate. Aim for a solvent system where the two spots are separated and the lower spot has an Rf of approximately 0.2-0.3.
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Column Packing: Prepare a glass column packed with silica gel using a slurry method with your initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel, remove the solvent under reduced pressure, and carefully load the resulting powder onto the top of the column.
-
Elution: Begin eluting the column with the initial low-polarity mobile phase. If a gradient is needed, gradually and slowly increase the percentage of the more polar solvent (ethyl acetate).
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Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure isomers.
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Combine and Evaporate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the purified products.[3]
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the purified isomer (or the mixture) in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Instrument Setup (Example):
-
Column: A standard non-polar or medium-polarity capillary column (e.g., HP-5ms).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.[3]
-
Injector Temperature: 250 °C.
-
MS Detector: Scan range of m/z 40-400.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times and relative peak areas of the isomers. The mass spectrometer will provide fragmentation patterns to confirm the identity of the compounds.
Visualizations
Caption: Workflow for the separation and analysis of cis/trans isomers.
Caption: Troubleshooting logic for poor isomer separation.
References
Minimizing epimerization during reactions with ethyl 3-hydroxycyclobutanecarboxylate.
Topic: Minimizing Epimerization During Synthetic Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl 3-hydroxycyclobutanecarboxylate. The focus is on identifying and mitigating epimerization at the carbon alpha to the ester, a common challenge that can lead to undesired diastereomeric mixtures.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a significant concern with this compound?
Epimerization is a chemical process that inverts the configuration of a single stereocenter in a molecule that has multiple stereocenters.[1] For this compound, which exists as cis and trans isomers, the key issue is the potential for inversion at the C1 position (the carbon atom attached to the ester group). This C-H bond is acidic due to its proximity to the carbonyl group.[2][3] Uncontrolled epimerization can convert a pure cis or trans starting material into a difficult-to-separate mixture of both diastereomers, impacting the stereochemical integrity, yield, and biological activity of the final product.[1]
Q2: What is the primary chemical mechanism that causes epimerization in this molecule?
The most common mechanism is base-catalyzed enolization.[1] A base abstracts the acidic proton at the C1 position, forming a planar enolate intermediate. This intermediate loses the original stereochemical information at C1. Subsequent reprotonation can occur from either face of the planar enolate, resulting in a mixture of the original isomer and its epimer (cis and trans forms).[1][2]
Q3: Which reaction conditions are most likely to induce epimerization?
Several factors can promote epimerization:
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Presence of Bases: Both strong and weak bases can facilitate the deprotonation-reprotonation mechanism. Stronger bases and higher concentrations increase the rate of epimerization.
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Elevated Temperatures: Higher reaction temperatures provide the energy to overcome the activation barrier for enolate formation, accelerating epimerization.[1][4]
-
Prolonged Reaction Times: The longer the compound is exposed to epimerizing conditions (like the presence of a base), the more the diastereomeric ratio will shift towards the thermodynamically more stable isomer or an equilibrium mixture.[4]
-
Solvent Choice: Polar, protic solvents can potentially facilitate proton transfer, although the specific impact of the solvent can be complex and reaction-dependent.[4]
Q4: Can a protecting group on the C3-hydroxyl help control epimerization at C1?
While the primary site of epimerization is the C1-proton, protecting the C3-hydroxyl group is a crucial strategy. A bulky protecting group (e.g., a silyl ether like TBDMS) can sterically hinder the approach of a base to the C1-proton or influence the facial selectivity of reprotonation of the enolate intermediate. Furthermore, protecting the hydroxyl group prevents it from acting as a potential acid or base or participating in unwanted side reactions, which could indirectly create conditions favorable for epimerization.[5][6]
Troubleshooting Guide: Unwanted Isomer Formation
Issue: Analysis of a reaction product (e.g., by NMR or HPLC) shows an unexpected mixture of cis and trans diastereomers.
Investigating Potential Causes and Implementing Solutions
The following table outlines common causes of epimerization and provides actionable solutions to minimize the formation of the undesired isomer in future experiments.
| Possible Cause | Recommended Solution | Rationale |
| Inappropriate Base | Switch to a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum stoichiometric amount required. | Hindered bases are less likely to abstract the acidic α-proton due to steric clash, reducing the rate of enolate formation.[1][4] |
| High Reaction Temperature | Perform the reaction at a lower temperature. Start at 0 °C and, if epimerization persists, cool to -20 °C or -78 °C. | The rate of epimerization is highly temperature-dependent. Lowering the temperature significantly disfavors the formation of the enolate intermediate.[1][4] |
| Extended Reaction Time | Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. | Minimizing the exposure time to basic or acidic conditions limits the opportunity for the epimerization equilibrium to be reached.[4] |
| Unprotected Hydroxyl Group | Protect the C3-hydroxyl group prior to the reaction. A silyl ether (e.g., TBDMS, TIPS) is a common choice. | A protecting group prevents the hydroxyl from participating in side reactions and can add steric bulk that influences the stereochemical outcome.[5][6] |
| Solvent Effects | If possible, experiment with less polar solvents. For example, consider switching from DMF to a mixture like CH₂Cl₂/DMF. | The polarity of the solvent can influence the stability and reactivity of the enolate intermediate involved in the epimerization pathway.[4] |
Visualizations and Workflows
Mechanism of Base-Catalyzed Epimerization
The following diagram illustrates how a base can convert one isomer of this compound into its epimer through a planar enolate intermediate.
Caption: Base-catalyzed epimerization via a planar enolate intermediate.
Troubleshooting Workflow for Epimerization
Use this decision tree to diagnose and address epimerization issues in your reaction.
Caption: A decision tree for troubleshooting unexpected epimerization.
Key Experimental Protocols
Protocol 1: General Procedure for a Base-Mediated Reaction with Minimized Epimerization
This protocol provides a general framework for reactions (e.g., alkylation, acylation) where epimerization is a risk.
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System Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂).
-
Cooling: Cool the reaction vessel to the target temperature (start with 0 °C, using an ice-water bath) before adding any base.
-
Base Addition: Slowly add the sterically hindered base (e.g., DIPEA, 1.1 eq.) dropwise to the stirred solution. Maintain the internal temperature throughout the addition.
-
Reagent Addition: After stirring for 5-10 minutes, add the electrophile or other reactant slowly, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
Quenching: Upon completion, quench the reaction promptly by adding a suitable reagent (e.g., saturated aqueous NH₄Cl solution) while the vessel is still at low temperature.
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Workup and Purification: Proceed with standard aqueous workup and purification (e.g., extraction, column chromatography) to isolate the product.
Protocol 2: Protection of the C3-Hydroxyl as a TBDMS Ether
This procedure is recommended before undertaking reactions that are sensitive to free hydroxyl groups or require stringent control of stereochemistry.
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Reagent Preparation: In a clean, dry flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).
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Addition of Base: Add imidazole (1.5 eq.) to the solution and stir until it dissolves.
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Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise at room temperature.
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Reaction: Stir the mixture at room temperature and monitor by TLC until the starting material is fully consumed (typically 2-4 hours).
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Workup: Quench the reaction with water. Separate the organic layer, and wash successively with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the protected product.
References
Effect of catalyst on the stereoselectivity of ethyl 3-hydroxycyclobutanecarboxylate synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of ethyl 3-hydroxycyclobutanecarboxylate. The information provided is based on established principles of stereoselective catalysis and published methodologies for the synthesis of cyclobutane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for obtaining stereochemically pure this compound?
A1: The two primary strategies for the stereoselective synthesis of this compound are:
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Stereoselective reduction of ethyl 3-oxocyclobutanecarboxylate: This is a common approach where the prochiral ketone is reduced to the corresponding alcohol. The choice of reducing agent and catalyst determines the diastereoselectivity (cis vs. trans) and enantioselectivity.
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[2+2] Cycloaddition reactions: This method involves the reaction of a ketene or ketene equivalent with an alkene. The stereochemistry of the resulting cyclobutane is controlled by the catalyst and reaction conditions.
Q2: How can I control the cis/trans diastereoselectivity in the reduction of ethyl 3-oxocyclobutanecarboxylate?
A2: The diastereoselectivity of the reduction is influenced by the steric environment of the cyclobutanone ring.
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For the cis-isomer: Hydride reducing agents, such as sodium borohydride, tend to attack the carbonyl group from the less sterically hindered face, leading to the thermodynamically more stable cis-hydroxy product.[1]
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For the trans-isomer: Achieving high selectivity for the trans-isomer via reduction is more challenging and may require specific bulky reducing agents or enzymatic methods that can override the inherent steric bias.
Q3: Which catalytic systems are recommended for the enantioselective synthesis of this compound?
A3: For enantioselective synthesis, chiral catalysts are employed. Common systems include:
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Chiral Lewis Acids: In [2+2] cycloadditions of ketenes with alkenes, chiral Lewis acids, such as those derived from oxazaborolidines, can induce high enantioselectivity.[2]
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Transition Metal Catalysts: Complexes of rhodium, cobalt, and gold with chiral ligands are effective for asymmetric [2+2] cycloadditions.[3][4][5] The choice of metal and ligand is critical for achieving high enantiomeric excess (ee).
-
Organocatalysts: Chiral amines, phosphoric acids, and other organocatalysts can be used to promote asymmetric cycloadditions or other reactions that lead to chiral cyclobutane derivatives.
-
Enzymatic Systems: Carbonyl reductases (ketoreductases) can exhibit excellent enantioselectivity in the reduction of 3-oxocyclobutanecarboxylates.[6]
Q4: What is the role of the solvent in controlling stereoselectivity?
A4: The solvent can influence the reaction by affecting the solubility of the catalyst and reactants, the stability of intermediates, and the conformational preferences of the transition state. It is an important parameter to screen when optimizing for stereoselectivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity (obtaining a mixture of cis and trans isomers) | 1. Inappropriate reducing agent for ketone reduction.2. Suboptimal reaction temperature.3. Steric and electronic properties of the substrate. | 1. For the cis isomer, use a standard hydride reducing agent like NaBH4.[1] For the trans isomer, consider enzymatic reduction or a bulkier reducing agent.2. Vary the reaction temperature. Lower temperatures often increase selectivity.3. If modifying the substrate is an option, altering substituents on the ring can influence the facial bias of the reaction. |
| Low Enantiomeric Excess (ee) | 1. Inactive or impure chiral catalyst/ligand.2. Incorrect catalyst loading.3. Suboptimal reaction temperature or time.4. Presence of impurities that poison the catalyst. | 1. Ensure the catalyst and/or ligand are of high purity and handled under appropriate inert conditions.2. Optimize the catalyst loading; higher or lower loading may be beneficial.3. Screen a range of temperatures. Monitor the reaction over time to determine the optimal reaction duration.4. Purify all starting materials and ensure the solvent is dry and degassed. |
| Poor Yield | 1. Catalyst deactivation.2. Unfavorable reaction kinetics.3. Side reactions (e.g., polymerization, decomposition). | 1. Use a higher catalyst loading or a more robust catalyst. Ensure strict inert atmosphere conditions if the catalyst is air or moisture sensitive.2. Increase the reaction temperature or concentration. However, be mindful that this may negatively impact stereoselectivity.3. Lower the reaction temperature. Use a less reactive catalyst or add the reactants slowly to control the reaction rate. |
| Difficulty in Separating Stereoisomers | 1. Similar polarities of the cis and trans isomers.2. Ineffective chromatographic conditions. | 1. Consider derivatization of the hydroxyl group to increase the polarity difference between the isomers before separation.2. Optimize the solvent system for flash column chromatography. Preparative HPLC with a suitable chiral or achiral column may be necessary for difficult separations.[1] |
Data Presentation
| Catalyst/Method | Reaction Type | Substrate(s) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| NaBH₄ | Ketone Reduction | 3-Oxocyclobutanecarbonitrile | Predominantly cis | N/A (racemic) | [1] |
| Carbonyl Reductase | Ketone Reduction | 3-Oxocyclobutanecarbonitrile | N/A | >99% | [6] |
| Chiral Oxazaborolidine | [2+2] Cycloaddition | Allenoate + Alkene | - | High | [2] |
| Cobalt Complex with Chiral Ligand | [2+2] Cycloaddition | Alkyne + Alkene | - | 86-97% | [3] |
| Gold Complex with Chiral Ligand | [2+2] Cycloaddition | Alkyne + Alkene | - | up to 94% | [4] |
| Rh(II) with Chiral Ligand | [2+1] Cycloaddition | Ethyl diazoacetate + Olefin | - | High | [5] |
Experimental Protocols
Protocol 1: Diastereoselective Reduction to cis-Ethyl 3-Hydroxycyclobutanecarboxylate (Generalized)
This protocol is a generalized procedure based on the stereoselective reduction of related cyclobutanones.[1]
-
Preparation: In a round-bottom flask, dissolve ethyl 3-oxocyclobutanecarboxylate (1 equivalent) in anhydrous methanol or ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cis-isomer.
Protocol 2: Catalytic Asymmetric [2+2] Cycloaddition (Conceptual Workflow)
This represents a conceptual workflow for a Lewis acid-catalyzed asymmetric [2+2] cycloaddition.[2][7]
Caption: Conceptual workflow for a catalytic asymmetric [2+2] cycloaddition.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting common issues in stereoselective synthesis.
Caption: Troubleshooting logic for stereoselectivity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A New Chiral Rh(II) Catalyst for Enantioselective [2 + 1]-Cycloaddition. Mechanistic Implications and Applications [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Stereochemical Confirmation of Ethyl 3-Hydroxycyclobutanecarboxylate
For researchers engaged in the synthesis and application of substituted cyclobutane scaffolds, precise stereochemical assignment is a critical, albeit challenging, step. The inherent ring strain and conformational flexibility of the cyclobutane ring can complicate spectral interpretation.[1] This guide provides a comparative overview of key analytical techniques for unambiguously determining the stereochemistry of ethyl 3-hydroxycyclobutanecarboxylate, focusing on the distinction between its cis and trans diastereomers.
Workflow for Stereochemical Determination
The process of confirming the stereochemistry of a sample of this compound, which is often synthesized as a mixture of isomers, involves separation followed by detailed characterization of the isolated isomers.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for differentiating diastereomers. The spatial relationship between substituents on the cyclobutane ring influences proton-proton coupling constants (³JHH) and through-space Nuclear Overhauser Effect (NOE) correlations. However, due to the puckered and fluxional nature of the cyclobutane ring, coupling constants can be variable, and careful analysis of 2D NMR data is essential.[1]
Experimental Protocol: 2D NOESY/ROESY
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
1D Spectra: Obtain standard ¹H and ¹³C spectra for initial assignment.
-
2D NOESY/ROESY Acquisition:
-
Use a standard pulse program for phase-sensitive NOESY or ROESY.
-
Set the mixing time to an appropriate value (e.g., 300-800 ms) to allow for the buildup of NOE cross-peaks. For small molecules like this, ROESY is often preferred to avoid zero-crossing issues.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the 2D data using appropriate window functions and perform phase correction.
-
Analysis: Integrate cross-peaks to identify protons that are close in space. For the cis isomer, a strong NOE is expected between the proton at C1 and the proton at C3. This correlation will be absent or extremely weak in the trans isomer.
Comparative NMR Data (Hypothetical)
| Parameter | cis-Isomer | trans-Isomer | Rationale |
| H1-H3 NOE/ROE | Strong correlation | No/Weak correlation | In the cis isomer, the protons on C1 and C3 are on the same face of the ring and thus are spatially close. |
| ³JH1-H2 (cis) | ~8-11 Hz | ~5-8 Hz | Vicinal coupling constants are typically larger for cis relationships on a cyclobutane ring compared to trans.[1] |
| ³JH1-H2 (trans) | ~5-8 Hz | ~8-11 Hz | The magnitude of coupling depends on the dihedral angle between the coupled protons. |
| ¹³C Chemical Shift (C1) | Shifted slightly upfield | Shifted slightly downfield | The steric environment in the cis isomer can cause shielding effects compared to the less hindered trans isomer. |
Single Crystal X-ray Crystallography
X-ray crystallography provides the most definitive and unambiguous determination of stereochemistry by mapping the precise three-dimensional arrangement of atoms in a crystal.[3][4] The primary challenge is obtaining a single crystal of sufficient quality, which can be difficult for oils or low-melting-point solids. Derivatization to a solid compound (e.g., a benzoate or p-nitrobenzoate ester) can be an effective strategy to promote crystallization.
Experimental Protocol: Crystallization and Data Collection
-
Crystallization:
-
Dissolve the purified isomer in a minimal amount of a suitable solvent (e.g., ethyl acetate, hexane, diethyl ether).
-
Employ slow evaporation, vapor diffusion (e.g., hexane diffusing into an ethyl acetate solution), or slow cooling to grow single crystals.
-
If the parent compound is an oil, synthesize a solid derivative (e.g., react the hydroxyl group with p-nitrobenzoyl chloride).
-
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the crystal in a cold stream (typically 100 K) to minimize thermal motion.
-
Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα).
-
Collect a full sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain reflection intensities.
-
Solve the structure using direct methods or Patterson methods to locate the atoms.
-
Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. The final refined structure will reveal the relative positions of the hydroxyl and ethyl carboxylate groups.
-
Comparative Crystallographic Data (Hypothetical)
| Parameter | cis-Isomer Derivative | trans-Isomer Derivative | Rationale |
| Crystal System | Monoclinic | Orthorhombic | The different molecular packing due to stereochemistry often leads to different crystal systems.[5] |
| Space Group | P2₁/c | Pbca | The symmetry of the molecule influences the space group in which it crystallizes. |
| Unit Cell Volume (ų) | ~1250 | ~1350 | trans isomers may pack less efficiently, leading to a larger unit cell volume for a similar molecular weight. |
| Calculated Density (g/cm³) | ~1.35 | ~1.30 | Reflects the efficiency of molecular packing. |
| Key Torsion Angle | C2-C1-C3-C4 ~0-20° | C2-C1-C3-C4 ~160-180° | This angle definitively shows the relative orientation of substituents. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an excellent method for separating enantiomers and can also be highly effective for separating diastereomers like the cis and trans isomers of this compound.[6] The technique relies on a chiral stationary phase (CSP) that interacts differently with the stereoisomers, leading to different retention times.[7][8] Polysaccharide-based columns are widely applicable for this purpose.[8]
Experimental Protocol: Diastereomer Separation
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak series) are a good starting point.
-
Mobile Phase Screening:
-
Prepare a standard solution containing a mixture of the cis and trans isomers (~1 mg/mL).
-
Screen different mobile phases. For normal-phase chromatography, mixtures of hexane and isopropanol (or ethanol) are common.
-
Typical starting conditions: 90:10 Hexane:Isopropanol at a flow rate of 1.0 mL/min.
-
-
Method Optimization: Adjust the mobile phase composition to achieve baseline separation (Resolution > 1.5). Modifying the alcohol content can significantly impact selectivity.[9]
-
Analysis: Inject the purified isomers individually to confirm their respective retention times and confirm the purity of each separated fraction.
Comparative HPLC Data (Hypothetical)
| Parameter | Isomer 1 | Isomer 2 | Rationale |
| Column | Chiralpak AD-H | Chiralpak AD-H | A single column can often separate both diastereomers. |
| Mobile Phase | 95:5 Hexane:Ethanol | 95:5 Hexane:Ethanol | Consistent conditions are used for comparison. |
| Retention Time (tᵣ) | 10.2 min | 12.5 min | The trans isomer, often being less polar, may elute earlier in normal-phase chromatography, but this is not a universal rule. The difference in how each isomer interacts with the 3D structure of the chiral stationary phase determines the elution order. |
| Resolution (Rₛ) | \multicolumn{2}{c | }{> 2.0} | A high resolution value indicates a good separation between the two peaks. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-Hydroxy-cyclobutanecarboxylic acid ethyl ester | 17205-02-6 [chemicalbook.com]
- 3. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Enantioselective Synthesis of Ethyl 3-Hydroxycyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of ethyl 3-hydroxycyclobutanecarboxylate is a critical process for the development of novel therapeutics, as the chiral cyclobutane motif is a key structural component in a variety of biologically active molecules. This guide provides a detailed comparison of two prominent synthetic routes: a validated biocatalytic reduction using a ketoreductase and an alternative chemo-catalytic approach via a Corey-Bakshi-Shibata (CBS) reduction. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to enable researchers to replicate these findings.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the biocatalytic and chemo-catalytic routes to enantiopure this compound.
| Parameter | Validated Route: Biocatalytic Reduction | Alternative Method: CBS Reduction |
| Catalyst | Ketoreductase (KRED) | (S)-2-Methyl-CBS-oxazaborolidine |
| Reducing Agent | Isopropanol (cosubstrate) | Borane dimethyl sulfide complex (BH₃·SMe₂) |
| Yield | >95% | 93% (for a similar substrate) |
| Enantiomeric Excess (ee) | >99% | 91% ee |
| Diastereomeric Ratio (dr) | N/A | 1:1 (cis/trans) |
| Reaction Temperature | 30°C | -40°C to -20°C |
| Reaction Time | 24 hours | 1 hour |
| Key Advantages | High enantioselectivity, mild conditions | Fast reaction time, well-established method |
| Key Disadvantages | Longer reaction time | Use of pyrophoric and toxic reagents, lower ee |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for the validated biocatalytic route and a comparison of the logical steps involved in both the biocatalytic and chemo-catalytic syntheses.
Spectroscopic Stare-Down: A Comparative Guide to Cis and Trans Ethyl 3-Hydroxycyclobutanecarboxylate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of stereoisomers is a critical step in establishing structure-activity relationships. This guide provides a detailed spectroscopic comparison of cis- and trans-ethyl 3-hydroxycyclobutanecarboxylate, offering insights into how stereochemistry influences their spectral characteristics. The data presented herein is a combination of experimentally available information for closely related analogs and theoretically predicted values based on established spectroscopic principles.
The seemingly subtle difference in the spatial arrangement of the hydroxyl and ester groups in cis- and trans-ethyl 3-hydroxycyclobutanecarboxylate gives rise to distinct spectroscopic signatures. Understanding these differences is paramount for unambiguous identification and for predicting their differential behavior in biological systems. This guide will delve into the nuances of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
At a Glance: Key Spectroscopic Differentiators
A summary of the anticipated quantitative spectroscopic data for the cis and trans isomers is presented below. These values are compiled from data on analogous compounds and theoretical predictions.
| Spectroscopic Technique | Parameter | cis-Ethyl 3-hydroxycyclobutanecarboxylate | trans-Ethyl 3-hydroxycyclobutanecarboxylate |
| ¹H NMR | Chemical Shift of H-3 (CHOH) | ~4.4 - 4.6 ppm | ~4.1 - 4.3 ppm |
| Coupling Constant (³J) between H-1 and H-2 | ~7 - 9 Hz (cis) | ~4 - 6 Hz (trans) | |
| Coupling Constant (³J) between H-3 and H-2 | Smaller J values expected | Larger J values expected | |
| ¹³C NMR | Chemical Shift of C-3 (CHOH) | More deshielded | More shielded |
| Chemical Shift of C-1 (CHCOOEt) | Less deshielded | More deshielded | |
| IR Spectroscopy | O-H Stretch (intermolecular H-bonding) | Broader band, lower frequency | Sharper band, higher frequency |
| C=O Stretch | ~1730-1715 cm⁻¹ | ~1735-1720 cm⁻¹ | |
| Mass Spec. | Molecular Ion (M⁺) | m/z 144.0786 | m/z 144.0786 |
| Fragmentation Pattern | Potential for more facile water loss |
Delving Deeper: A Spectroscopic Breakdown
The differentiation between the cis and trans isomers is most definitively achieved through ¹H NMR spectroscopy, particularly by analyzing the coupling constants between the cyclobutane ring protons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The chemical shifts and, more importantly, the coupling constants of the cyclobutane ring protons are highly sensitive to the stereochemical arrangement of the substituents.
-
Cis Isomer: In the cis configuration, the protons on C1 (methine proton adjacent to the ester) and C3 (methine proton of the alcohol) are on the same face of the ring. This arrangement typically leads to larger vicinal coupling constants (³J) with the adjacent methylene protons (C2 and C4). The proton at C3 is expected to be more deshielded (appear at a higher ppm) due to the anisotropic effect of the nearby ester group.
-
Trans Isomer: In the trans isomer, the protons on C1 and C3 are on opposite faces of the ring. This results in smaller vicinal coupling constants. The proton at C3 will likely be more shielded (appear at a lower ppm) compared to the cis isomer.
¹³C NMR: The carbon chemical shifts are also influenced by the stereochemistry.
-
Cis Isomer: The steric compression between the ester and hydroxyl groups in the cis isomer can lead to a deshielding effect on the C3 carbon.
-
Trans Isomer: In the more sterically relaxed trans isomer, the C3 carbon is expected to be more shielded.
Infrared (IR) Spectroscopy
The primary diagnostic feature in the IR spectra is the O-H stretching vibration.
-
Cis Isomer: The proximity of the hydroxyl and ester groups in the cis isomer allows for the possibility of intramolecular hydrogen bonding, which would result in a broader and lower frequency O-H stretching band compared to the trans isomer.
-
Trans Isomer: The trans isomer is more likely to exhibit intermolecular hydrogen bonding, leading to a sharper O-H band at a slightly higher frequency, depending on the concentration. The carbonyl (C=O) stretch of the ester group may also show a slight shift to lower wavenumbers in the cis isomer due to hydrogen bonding.
Mass Spectrometry (MS)
Both isomers will exhibit the same molecular ion peak at m/z 144.0786, corresponding to the molecular formula C₇H₁₂O₃. The fragmentation patterns under electron ionization (EI) may show subtle differences. For instance, the cis isomer, with its closer proximity of the functional groups, might display a more prominent peak corresponding to the loss of a water molecule (M-18).
Experimental Corner: Protocols and Workflows
The synthesis and spectroscopic analysis of these isomers typically follow a well-established workflow.
Synthesis and Isomer Separation
A common route to a mixture of cis- and trans-ethyl 3-hydroxycyclobutanecarboxylate is the reduction of ethyl 3-oxocyclobutanecarboxylate.
-
Reduction: Ethyl 3-oxocyclobutanecarboxylate is dissolved in a suitable solvent (e.g., methanol or ethanol) and cooled in an ice bath. A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise.
-
Work-up: After the reaction is complete, the reaction is quenched, and the product is extracted with an organic solvent.
-
Purification and Separation: The resulting mixture of cis and trans isomers can be separated using column chromatography on silica gel, typically with a solvent system like ethyl acetate/hexane.
Spectroscopic Analysis
Standard protocols for each spectroscopic technique are employed.
-
NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-resolution NMR spectrometer.
-
IR Spectroscopy: Spectra can be obtained on a neat liquid film between salt plates or as a solution in a suitable solvent.
-
Mass Spectrometry: Analysis is typically performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) to separate the isomers before ionization and detection.
Visualizing the Logic: A Workflow Diagram
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of cis and trans ethyl 3-hydroxycyclobutanecarboxylate.
A Comparative Guide to the Reactivity of Ethyl 3-Hydroxycyclobutanecarboxylate and Ethyl 3-Hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of ethyl 3-hydroxycyclobutanecarboxylate and its acyclic analogue, ethyl 3-hydroxybutyrate. The discussion is supported by established chemical principles and includes detailed experimental protocols for key transformations.
Introduction
This compound and ethyl 3-hydroxybutyrate are both valuable building blocks in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. While structurally similar, the presence of the strained cyclobutane ring in this compound imparts distinct reactivity compared to its flexible, acyclic counterpart. This guide will explore these differences, focusing on reactions at the secondary alcohol and the unique reactivity of the cyclobutane ring.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the two compounds is presented in the table below.
| Property | This compound | Ethyl 3-Hydroxybutyrate |
| Molecular Formula | C₇H₁₂O₃ | C₆H₁₂O₃[1][2] |
| Molecular Weight | 144.17 g/mol | 132.16 g/mol [1][2] |
| Appearance | Colorless to pale yellow liquid[3] | Clear colorless liquid[2][4] |
| Boiling Point | Not readily available | 170 °C (lit.)[1][4] |
| Density | Not readily available | 1.017 g/mL at 25 °C (lit.)[1] |
| Solubility | Moderately soluble in polar solvents[3] | Soluble in water[1] |
Comparative Reactivity
The primary difference in the reactivity of these two molecules stems from the significant ring strain present in the cyclobutane ring of this compound. This strain, a combination of angle and torsional strain, makes the C-C bonds of the ring weaker and more susceptible to cleavage under certain reaction conditions. In contrast, ethyl 3-hydroxybutyrate behaves as a typical acyclic secondary alcohol.
Oxidation
The oxidation of the secondary hydroxyl group in both molecules yields the corresponding β-keto esters. Common methods for this transformation include Swern and Jones oxidations.
Experimental Protocol: Swern Oxidation of a Secondary Alcohol
This protocol is a general procedure applicable to the oxidation of secondary alcohols.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
The secondary alcohol (this compound or ethyl 3-hydroxybutyrate)
Procedure:
-
A solution of oxalyl chloride (1.2 equivalents) in dichloromethane is cooled to -78 °C.
-
A solution of DMSO (2.4 equivalents) in dichloromethane is added dropwise. The mixture is stirred for 10 minutes.
-
A solution of the alcohol (1.0 equivalent) in dichloromethane is added slowly. The reaction is stirred for an additional 20 minutes at -78 °C.
-
Triethylamine (5.0 equivalents) is added, and the mixture is stirred for another 10 minutes at -78 °C before being allowed to warm to room temperature.
-
The reaction is quenched with water, and the aqueous layer is acidified to a pH of ~4 with 1 M HCl.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the crude ketone.
Comparative Reactivity Discussion:
The Swern oxidation is generally well-tolerated by a wide range of functional groups and proceeds under mild conditions.[5] For both this compound and ethyl 3-hydroxybutyrate, the reaction is expected to proceed efficiently to the corresponding ketone. The rate of reaction for the cyclobutane derivative might be slightly influenced by the conformational constraints of the ring, but significant differences in yield are not anticipated under standard Swern conditions.
Under stronger, acidic oxidizing conditions like the Jones oxidation (CrO₃ in H₂SO₄/acetone), there is a possibility of competing ring-opening side reactions for this compound, although the primary reaction would still be the oxidation of the alcohol.[6] The acyclic ethyl 3-hydroxybutyrate would be expected to undergo clean oxidation to the ketone under Jones conditions without such side reactions.
Esterification
Esterification of the secondary hydroxyl group can be achieved through various methods, such as Fischer esterification with a carboxylic acid under acidic catalysis or reaction with an acyl chloride or anhydride in the presence of a base.
Experimental Protocol: Fischer Esterification
This is a general procedure for the acid-catalyzed esterification of an alcohol.
Materials:
-
The alcohol (this compound or ethyl 3-hydroxybutyrate)
-
Carboxylic acid (e.g., acetic acid)
-
Concentrated sulfuric acid (catalyst)
-
Solvent (e.g., toluene)
Procedure:
-
The alcohol, carboxylic acid (1.1 equivalents), and a catalytic amount of concentrated sulfuric acid are dissolved in a suitable solvent.
-
The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction is monitored by TLC or GC until the starting alcohol is consumed.
-
Upon completion, the reaction is cooled, and the organic layer is washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude ester is purified by distillation or column chromatography.
Comparative Reactivity Discussion:
The rate of esterification is sensitive to steric hindrance around the hydroxyl group. Both this compound and ethyl 3-hydroxybutyrate are secondary alcohols, and their reactivity towards esterification is expected to be broadly similar and slower than that of primary alcohols.[7][8] The rigid nature of the cyclobutane ring might present slightly different steric hindrance compared to the freely rotating acyclic chain of ethyl 3-hydroxybutyrate, but a dramatic difference in reactivity is not anticipated for standard esterification reactions.
Ring-Opening Reactions
A key difference in the reactivity of this compound is its propensity to undergo ring-opening reactions, driven by the release of the inherent ring strain. These reactions are not observed with its acyclic counterpart.
Discussion of Ring-Opening Reactions:
The cyclobutane ring, with a strain energy of approximately 26 kcal/mol, is susceptible to cleavage under various conditions, including hydrogenolysis, oxidation, and acid- or base-catalyzed pathways. For this compound, the hydroxyl group can play a role in directing or facilitating these ring-opening reactions. For instance, treatment with a strong acid could lead to dehydration followed by rearrangement and ring opening. More synthetically useful transformations often involve transition metal-catalyzed processes where the C-C bond of the cyclobutanol undergoes oxidative addition to the metal center.
Example of a Ring-Opening Reaction: Radical-Mediated Opening
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Jones oxidation - Wikipedia [en.wikipedia.org]
- 7. The relative order of rate of esterification of acids for `1^0,2^0,3^0` is [allen.in]
- 8. Q.69 The rate of esterification of alcohols is more for A. \left( \mathrm.. [askfilo.com]
A Comparative Analysis of Ethyl 3-Hydroxycyclobutanecarboxylate and Its Cyclopentane Analog in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of small carbocyclic rings is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacological profile. Among the scaffolds available, cyclobutane and cyclopentane moieties offer unique three-dimensional structures that can significantly influence a molecule's affinity, selectivity, and metabolic stability. This guide provides a comparative analysis of ethyl 3-hydroxycyclobutanecarboxylate and its cyclopentane analog, ethyl 3-hydroxycyclopentanecarboxylate, as representative scaffolds. While direct biological activity data for these specific esters is limited, this document draws upon established principles of medicinal chemistry and comparative studies of their core ring systems to inform drug design strategies.
Physicochemical Properties: A Tale of Two Rings
The fundamental differences in the physicochemical properties of cyclobutane and cyclopentane rings stem from their inherent ring strain and conformational flexibility. These properties can have a profound impact on how a molecule interacts with its biological target and its overall drug-like characteristics.
The cyclobutane ring possesses a significantly higher ring strain than cyclopentane.[1][2] This is due to the deviation of its bond angles from the ideal 109.5° for sp³ hybridized carbons.[3] While historically viewed as a liability, this strain can be strategically exploited in drug design. The rigid, puckered conformation of the cyclobutane ring can help to lock in a specific bioactive conformation, potentially increasing binding affinity and metabolic stability.[1][4] In contrast, the lower ring strain of cyclopentane allows for greater conformational flexibility, which may be advantageous in some contexts but can also lead to a loss of potency and selectivity.[4]
| Property | Cyclobutane | Cyclopentane | References |
| Ring Strain (kcal/mol) | ~26.3 | ~7.1 | [1][2] |
| Conformation | Puckered, relatively rigid | Flexible (envelope, half-chair) | [1][4] |
| Prevalence in FDA-Approved Drugs | Underrepresented | More common | [5] |
| Key Advantage in Drug Design | Conformational restriction, metabolic stability | Lower strain, synthetic accessibility | [1][4] |
Bioisosteric Replacement and Biological Implications
In drug design, the substitution of one chemical group for another with similar steric or electronic properties is a common strategy known as bioisosteric replacement.[6] Cyclobutane and cyclopentane rings can be considered bioisosteres for each other and for other chemical groups. The choice between these two scaffolds can lead to significant and sometimes unpredictable changes in biological activity.[2]
The inclusion of sp³-rich, non-planar moieties like cyclobutane and cyclopentane is a key strategy to "escape from flatland" in drug discovery, often leading to improved solubility and better physicochemical properties compared to their aromatic counterparts.[7] The rigid nature of the cyclobutane ring can be particularly effective in directing key pharmacophore groups toward their binding partners.[1] For instance, replacing a flexible cyclopentane with a more rigid cyclobutane can enhance the molecule's pre-organization for binding, thus improving potency.
While specific data for the title compounds is unavailable, derivatives of related small carboxylic acids have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[8][9][10] The biological activity of any given scaffold is highly dependent on the specific molecular context and the biological target.
Hypothetical Experimental Protocols
To ascertain the biological activity of this compound and its cyclopentane analog, a series of in vitro assays would be necessary. Below are detailed protocols for two common primary screens.
1. General Cytotoxicity Assay (MTT Assay)
This assay would determine the general toxicity of the compounds to a cell line (e.g., HEK293).
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then serially diluted in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM). The final DMSO concentration in all wells is kept below 0.5%. Cells are treated with the compounds for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the viability of control cells (treated with vehicle only).
2. Anti-inflammatory Activity Assay (Nitric Oxide Production in LPS-stimulated Macrophages)
This assay would assess the potential anti-inflammatory effects of the compounds.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and incubated overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. A set of wells is left unstimulated as a negative control. The plate is incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): Nitric oxide production is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant. 50 µL of supernatant from each well is transferred to a new 96-well plate. 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) is added, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.
Visualizing the Role in Drug Discovery
The following diagrams illustrate the strategic considerations and potential pathways involved when choosing between these scaffolds.
Caption: A workflow illustrating scaffold hopping from a flexible cyclopentane to a rigid cyclobutane.
Caption: A hypothetical signaling pathway modulated by a small molecule inhibitor.
Conclusion
The choice between this compound and its cyclopentane analog in a drug discovery program is a nuanced one, with each scaffold presenting a distinct set of advantages and disadvantages. The cyclobutane derivative offers a more rigid framework that can be beneficial for optimizing binding affinity and metabolic stability, though it is a less common and potentially more synthetically challenging motif. The cyclopentane analog provides greater conformational flexibility and is a more conventional building block. Ultimately, the optimal choice will be dictated by the specific requirements of the biological target and the structure-activity relationships that emerge during the lead optimization process. Empirical testing of both scaffolds is crucial to making an informed decision in the pursuit of novel therapeutics.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry - American Chemical Society [acs.digitellinc.com]
- 5. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Advantages of using cyclobutane scaffolds over other cyclic systems in drug discovery.
Cyclobutane Scaffolds in Drug Discovery: A Comparative Guide
The deliberate incorporation of specific structural motifs is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological profile of drug candidates. Among the various cyclic systems available, the cyclobutane ring has emerged as a particularly valuable scaffold. Though historically underutilized due to perceived instability and synthetic challenges, its unique conformational and physicochemical properties are now recognized for their potential to enhance drug-like characteristics.[1][2] This guide provides a comparative analysis of cyclobutane scaffolds against other cyclic systems, supported by experimental data and detailed methodologies, for researchers and scientists in drug development.
Unique Physicochemical and Conformational Properties
The advantages of the cyclobutane ring stem from its distinct structural features, which differ significantly from other small cycloalkanes like cyclopropane and cyclopentane.
-
Ring Strain and Geometry : Cyclobutane possesses a significant ring strain of approximately 26.3 kcal/mol, second only to cyclopropane (~28.1 kcal/mol).[3][4] This strain is a result of substantial angle and torsional strain. To alleviate the torsional strain that would exist in a planar conformation, cyclobutane adopts a puckered or "butterfly" shape.[5][6] This non-planar, rigid conformation is a key attribute, offering a three-dimensional (3D) exit vector for substituents that is distinct from the planar nature of aromatic rings or the more flexible conformations of larger cycloalkanes.[1][7]
-
Bond Lengths and Angles : The C-C bond lengths in cyclobutane are approximately 1.56 Å, longer than those in typical alkanes, while the internal bond angles are around 88°, a significant deviation from the ideal tetrahedral angle of 109.5°.[3][6][8] This unique geometry dictates the spatial orientation of attached functional groups, a critical factor for molecular recognition by biological targets.
.
Caption: Logical flow of how cyclobutane's core properties lead to drug discovery advantages.
| Property | Cyclopropane | Cyclobutane | Cyclopentane | Cyclohexane |
| Ring Strain (kcal/mol) | ~28.1[3][4] | ~26.3[3][4] | ~7.1[3] | ~0[1] |
| Conformation | Planar | Puckered (Butterfly)[5][9] | Envelope/Twist | Chair/Boat/Twist-Boat |
| Internal C-C-C Angle | 60° | ~88°[8] | ~105° | ~111° (Chair) |
| Reactivity | High (olefin-like)[8] | Moderate[8] | Low (alkane-like)[8] | Low (alkane-like) |
Table 1: Comparative Physicochemical Properties of Small Cycloalkanes. This table summarizes key properties that influence the utility of cycloalkanes as scaffolds in medicinal chemistry.
Key Advantages in Drug Design & Performance
The incorporation of a cyclobutane moiety can confer several benefits to a drug candidate compared to other cyclic or acyclic linkers.
Enhanced Metabolic Stability
A frequent challenge in drug development is overcoming rapid metabolic clearance.[7] Cyclobutane rings, being relatively inert carbocycles, can serve as effective metabolic blockers.[3][10] By replacing metabolically susceptible groups (e.g., gem-dimethyl, isopropyl, or flexible alkyl chains) with a cyclobutane scaffold, chemists can shield a molecule from degradation by cytochrome P450 (CYP) enzymes.[3][11]
Case Study: Ivosidenib (Tibsovo®) The development of the IDH1 inhibitor ivosidenib provides a compelling example. An early lead compound, AGI-5198, suffered from poor metabolic stability due to the clearance of its cyclohexane and imidazole moieties. Replacing the cyclohexyl amine with a difluorocyclobutanyl amine was a key optimization strategy that significantly decreased metabolic clearance, leading to a potent, selective, and metabolically stable drug.[7]
| Compound Series | Analog | Key Structural Change | Metabolic Stability (t½, min) | Reference |
| IDH1 Inhibitors | AGI-5198 | Cyclohexyl amine | Low (Poor Stability) | [7] |
| Ivosidenib | Difluorocyclobutanyl amine | High (Medium Clearance Range) | [7] | |
| β3-AR Agonists | Indazole 13 | Methylsulfonamide | Low (High Clearance) | [7] |
| Indazole 14 | Cyclobutylsulfonamide | High (Desirable Stability) | [7] | |
| Radiolabeled Amino Acid | Compound 12 | Ethyl linker | Not specified | [3][8] |
| Compound 13 | trans-Cyclobutyl ring | > 60 minutes (metabolic) | [3][8] |
Table 2: Comparative Metabolic Stability of Drug Analogs. This table illustrates how replacing other moieties with a cyclobutane scaffold can lead to significant improvements in metabolic stability.
Improved Potency and Selectivity
The rigid, puckered conformation of cyclobutane serves to "pre-organize" a ligand for binding to its target receptor or enzyme.[2][12] This conformational restriction reduces the entropic penalty upon binding, which can lead to a significant increase in potency.[3]
Case Study: Boceprevir (Victrelis®) The hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir contains a cyclobutane group in its P1 region. This specific structural choice was critical for its activity; the cyclobutane-containing molecule is 3-fold more potent than its cyclopropyl analogue and 19-fold more potent than the corresponding cyclopentyl analogue.[7]
Case Study: JAK Inhibitors In the pursuit of a selective Janus kinase (JAK) 1 inhibitor, Pfizer researchers replaced a flexible linker in their scaffold with a cis-1,3-cyclobutane diamine. This change conferred both excellent potency and significantly improved selectivity within the JAK family, leading to the clinical candidate PF-04965842.[7]
| Compound Series | Analog | Key Structural Feature | Potency (IC₅₀ or Fold-Increase) | Reference |
| HCV Protease Inhibitors | Boceprevir | Cyclobutane | Base Potency | [7] |
| Cyclopropyl Analog | Cyclopropane | 3-fold less potent | [7] | |
| Cyclopentyl Analog | Cyclopentane | 19-fold less potent | [7] | |
| Tankyrase Inhibitors | Compound 18 | Phenyl ring | Base Potency (IC₅₀ = 250 nM) | [8] |
| Compound 19 | Spiro-cyclobutane | 10-fold more potent (IC₅₀ = 25 nM) | [8] |
Table 3: Comparative Potency of Drug Analogs. This table highlights examples where the cyclobutane scaffold leads to superior biological activity compared to other cyclic systems.
Optimization of Physicochemical Properties
Increasing the fraction of sp³-hybridized carbons and the three-dimensionality of a molecule is a widely adopted strategy to improve physicochemical properties like aqueous solubility and to reduce attrition rates in drug development.[1] The non-planar nature of cyclobutane scaffolds helps to disrupt the flat, planar structures that often lead to poor solubility due to strong crystal lattice packing.[1][13]
| Compound Series | Analog | Key Structural Feature | Lipophilicity (LogD at pH 7.4) | Reference |
| Model Amides | tert-Butyl (37) | tert-Butyl | 1.83 | [14] |
| CF₃-Cyclopropane (43) | CF₃-Cyclopropane | 1.63 | [14] | |
| CF₃-Cyclobutane (44) | CF₃-Cyclobutane | 1.95 | [14] | |
| Butenafine Analogs | Butenafine | tert-Butyl | 3.5 | [14] |
| CF₃-Cyclopropane Analog (49) | CF₃-Cyclopropane | 3.5 | [14] | |
| CF₃-Cyclobutane Analog (50) | CF₃-Cyclobutane | 3.7 | [14] |
Table 4: Comparative Lipophilicity (LogD) of Drug Analogs. This table shows how cyclobutane can be used to modulate lipophilicity, a key parameter in drug design.
Experimental Protocols
To ensure the reproducibility of data comparing different scaffolds, standardized experimental protocols are essential.
Protocol 1: Liver Microsomal Stability Assay
This assay determines the in vitro intrinsic clearance of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain key drug-metabolizing enzymes like CYPs.[11][15][16]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Internal standard (for analytical quantification)
-
Acetonitrile (ice-cold, for reaction termination)
-
96-well plates, incubator, LC-MS/MS system
Methodology:
-
Preparation: Pre-warm a solution of liver microsomes (e.g., final concentration 0.5 mg/mL) and the test compound (e.g., final concentration 1 µM) in phosphate buffer in a 96-well plate at 37°C for 5-10 minutes.[11]
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[11]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing a known concentration of an internal standard.[11]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[15][16]
-
Data Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[11]
.
Caption: Experimental workflow for a typical liver microsomal stability assay.
Protocol 2: Shake-Flask Method for LogD Determination
This "gold standard" method measures the distribution coefficient (LogD) of a compound between two immiscible phases, typically n-octanol and an aqueous buffer (e.g., PBS at pH 7.4), to assess its lipophilicity.[17][18][19]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
n-Octanol (reagent grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials, rotator/shaker, centrifuge
-
Analytical instrument for quantification (e.g., LC-MS, UV-Vis spectrophotometer)
Methodology:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and PBS for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[18]
-
Incubation: Add a small aliquot of the test compound stock solution (e.g., 10 µL of 10 mM stock) to a vial containing a mixture of the pre-saturated n-octanol and PBS (e.g., 1 mL of each).[17]
-
Equilibration: Cap the vial and mix on a rotator at room temperature for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[17]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Sampling: Carefully withdraw an aliquot from each phase (aqueous and n-octanol).
-
Analysis: Determine the concentration of the compound in each aliquot using a suitable analytical method.
-
Data Calculation: Calculate LogD using the formula: LogD = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[20]
Protocol 3: Competitive Ligand Binding Assay
This assay is used to determine the binding affinity (often expressed as Kᵢ or IC₅₀) of a test compound by measuring its ability to displace a known labeled ligand (e.g., radiolabeled or fluorescent) from a target receptor.[21][22]
Materials:
-
Biological target (e.g., purified receptor, cell membrane preparation, or whole cells expressing the target)
-
Labeled ligand (with known affinity)
-
Unlabeled test compounds (at various concentrations)
-
Assay buffer
-
Filtration device or plate reader (depending on the label)
Methodology:
-
Reaction Setup: In a multi-well plate, combine the biological target, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate for a sufficient time at a controlled temperature to allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from the free labeled ligand. For membrane preparations, this is often done by rapid vacuum filtration through a filter mat that traps the membranes. For cell-based assays, this may involve washing steps.[22]
-
Detection: Quantify the amount of bound labeled ligand using a suitable instrument (e.g., scintillation counter for radioligands, fluorescence plate reader for fluorescent ligands).
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the labeled ligand). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
.
Caption: Simplified JAK-STAT pathway, a target for cyclobutane-containing inhibitors.
Conclusion
The cyclobutane scaffold offers a compelling set of advantages for medicinal chemists. Its unique puckered conformation provides a rigid, three-dimensional framework that can enhance binding potency and selectivity by pre-organizing pharmacophores for optimal interaction with biological targets.[3][10] Furthermore, its relative chemical inertness makes it an excellent tool for improving metabolic stability and fine-tuning pharmacokinetic profiles.[7][13] While synthetic accessibility was once a barrier, modern synthetic methods have made the incorporation of this valuable motif more routine.[3][23] As demonstrated by approved drugs and clinical candidates, the strategic use of cyclobutane rings over other cyclic systems can be a decisive factor in transforming a promising lead compound into a successful therapeutic agent.
References
- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. Conformational analysis | PDF [slideshare.net]
- 10. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 17. enamine.net [enamine.net]
- 18. LogP / LogD shake-flask method [protocols.io]
- 19. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. acdlabs.com [acdlabs.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Cell based Binding Assay - Creative Biolabs [creative-biolabs.com]
- 23. pubs.acs.org [pubs.acs.org]
Comparative analysis of different synthetic methods for ethyl 3-hydroxycyclobutanecarboxylate.
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane moiety is a valuable structural motif in medicinal chemistry, offering a unique three-dimensional scaffold that can enhance the pharmacological properties of drug candidates. Ethyl 3-hydroxycyclobutanecarboxylate, in particular, serves as a key building block for the synthesis of a wide range of biologically active molecules. This guide provides a comparative analysis of two prominent synthetic methods for its preparation: the reduction of a cyclobutanone precursor and the [2+2] cycloaddition strategy.
Comparative Data of Synthetic Methods
| Parameter | Method 1: Reduction of Ethyl 3-oxocyclobutanecarboxylate | Method 2: [2+2] Cycloaddition and Subsequent Reduction |
| Starting Materials | Ethyl 3-oxocyclobutanecarboxylate, Sodium borohydride, Methanol | Alkene (e.g., ethyl acrylate), Ketene or Ketene Acetal |
| Key Reaction | Carbonyl Reduction | [2+2] Cycloaddition |
| Reported Yield | 93%[1] | Variable, can be high for specific substrates |
| Stereoselectivity | Generally produces a mixture of cis and trans isomers[1] | Can be controlled with chiral catalysts or auxiliaries |
| Advantages | High yield, readily available starting material, straightforward procedure. | Convergent, builds complexity quickly, allows for stereocontrol. |
| Disadvantages | Limited to the availability of the oxo-precursor. | Ketenes can be unstable and require in-situ generation, may require optimization for specific substrates. |
Visualizing the Synthetic Pathways
The following diagram illustrates the two primary synthetic routes discussed in this guide.
Caption: Comparative workflow of the two main synthetic methods.
Experimental Protocols
Method 1: Reduction of Ethyl 3-oxocyclobutanecarboxylate
This method is a direct and high-yielding approach to the target molecule.
Procedure: To a solution of ethyl 3-oxocyclobutanecarboxylate (1.27 mmol) in methanol (10 mL) at 0 °C, sodium borohydride (1.27 mmol) is added slowly. The reaction mixture is stirred at 0 °C for 30 minutes. The reaction is then quenched with 1N aqueous hydrochloric acid. Volatile solvents are removed under reduced pressure, and the residue is partitioned between ethyl acetate and 1N aqueous hydrochloric acid. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield this compound as a mixture of cis and trans isomers (93% yield).[1]
Method 2: [2+2] Cycloaddition followed by Reduction
This method involves the construction of the cyclobutane ring as a key step. The following is a representative protocol for the [2+2] cycloaddition to form a cyclobutanone, which can then be reduced as in Method 1.
Procedure for Cyclobutanone Formation: This is a general procedure for a Lewis acid-promoted [2+2] cycloaddition of a ketene with an alkene. Diphenylacetyl chloride (37.8 mmol) is dissolved in dry dichloromethane (38.0 mL) and triethylamine (38.7 mmol) is added, stirring at room temperature for 30 minutes to generate the ketene in situ. The mixture is then cooled to -78 °C, and cyclopentene (79.2 mmol) is added. A solution of ethylaluminum dichloride (95.0 mmol, 1 M in hexanes) is added dropwise over 50 minutes. The reaction is stirred for an additional hour at -78 °C. The reaction is quenched with triethylamine followed by deionized water. After workup with diethyl ether and 1M HCl, the organic layers are combined, washed, dried, and concentrated. The crude product is purified by recrystallization. This cyclobutanone product can then be subjected to reduction conditions similar to those in Method 1 to yield the corresponding alcohol.
Discussion
The reduction of ethyl 3-oxocyclobutanecarboxylate is a highly efficient and straightforward method, making it ideal for large-scale synthesis when the starting ketone is commercially available or easily accessible. The primary drawback is its reliance on this specific precursor.
The [2+2] cycloaddition approach is a more convergent and versatile strategy. It allows for the construction of the cyclobutane core from simpler, acyclic starting materials. This method offers the potential for introducing stereochemical complexity through the use of chiral catalysts or auxiliaries, which is a significant advantage in the synthesis of enantiomerically pure compounds. However, the generation of highly reactive ketenes often requires careful control of reaction conditions, and the optimization of the cycloaddition for specific substrates can be more complex than a simple reduction.
References
Benchmarking the performance of catalysts for ethyl 3-hydroxycyclobutanecarboxylate synthesis.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ethyl 3-hydroxycyclobutanecarboxylate, a valuable building block in medicinal chemistry, relies on the efficient and stereoselective reduction of its precursor, ethyl 3-oxocyclobutanecarboxylate. The choice of catalyst is paramount in achieving high yields and the desired stereoisomer, which is crucial for the development of novel therapeutics. This guide provides a comparative overview of prominent catalytic systems for this transformation, supported by experimental data from analogous reactions, detailed experimental protocols, and visualizations of the underlying catalytic processes.
Performance Benchmark of Catalytic Systems
The following table summarizes the performance of three major classes of catalysts—Ruthenium-based, Organocatalysts, and Biocatalysts—for the asymmetric reduction of β-keto esters, offering a predictive insight into their potential application for the synthesis of this compound.
| Catalyst System | Catalyst/Reagent | Substrate (Analogous) | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| Ruthenium-Based | Ru-BINAP Complex | Methyl Acetoacetate | >95 | 97 | - | up to 1,000,000 | - |
| (R,R)-Ts-DENEB-Ru(II) | α-Alkyl-β-ketoaldehydes | 41-87 | >99 | 85:15 to 92:8 | - | - | |
| Organocatalyst | Chiral Imidazolidinone | β,β-disubstituted α,β-unsaturated aldehydes | up to 95 | up to 97 | - | - | - |
| Chiral Phosphoric Acid / Hantzsch Ester | Quinolines | high | high | - | - | - | |
| Biocatalyst | Saccharomyces cerevisiae (Baker's Yeast) | Ethyl 3-oxo-5-phenylpentanoate | up to 75 | >99 | - | - | - |
| Candida parapsilosis | Ethyl 3-oxo-5-phenylpentanoate | - | >99 | - | - | - |
Note: The data presented is derived from studies on analogous β-keto ester substrates and serves as a representative benchmark. Actual performance with ethyl 3-oxocyclobutanecarboxylate may vary and requires experimental validation.
Experimental Protocols
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of β-keto esters using Ru(II) catalysts.[1][2]
Materials:
-
Ethyl 3-oxocyclobutanecarboxylate
-
[(p-cymene)RuCl₂]₂
-
(R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [(p-cymene)RuCl₂]₂ and (R,R)-TsDPEN in the anhydrous solvent to form the catalyst precursor.
-
Add ethyl 3-oxocyclobutanecarboxylate to the catalyst solution.
-
Add the formic acid/triethylamine azeotrope to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Determine the yield, enantiomeric excess (by chiral HPLC or GC), and diastereomeric ratio (by NMR).
Organocatalytic Hydride Reduction
This protocol is based on the enantioselective reduction of α,β-unsaturated aldehydes using a chiral imidazolidinone catalyst and a Hantzsch ester as the hydride source.[3]
Materials:
-
Ethyl 3-oxocyclobutanecarboxylate
-
Chiral imidazolidinone catalyst (e.g., (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one)
-
Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Anhydrous and degassed solvent (e.g., chloroform or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry vial under an inert atmosphere, dissolve the chiral imidazolidinone catalyst in the anhydrous solvent.
-
Add ethyl 3-oxocyclobutanecarboxylate to the catalyst solution.
-
Add the Hantzsch ester to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or below) and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate this compound.
-
Analyze the product for yield, enantiomeric excess, and diastereomeric ratio.
Biocatalytic Reduction using Baker's Yeast
This protocol outlines a general procedure for the whole-cell biocatalytic reduction of a β-keto ester.[4][5]
Materials:
-
Ethyl 3-oxocyclobutanecarboxylate
-
Saccharomyces cerevisiae (Baker's yeast)
-
Sucrose or glucose
-
Water
-
Ethyl acetate for extraction
Procedure:
-
In a flask, dissolve sucrose or glucose in water to create a fermentation medium.
-
Add the Baker's yeast to the medium and stir to activate.
-
Add ethyl 3-oxocyclobutanecarboxylate to the fermenting yeast culture.
-
Stir the mixture at room temperature for 24-48 hours, monitoring the reduction by TLC or GC.
-
After the reaction is complete, add a filter aid (e.g., Celite) and filter the mixture to remove the yeast cells.
-
Saturate the filtrate with sodium chloride and extract the product with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Determine the yield and enantiomeric excess of the product.
Visualizing the Catalytic Pathways
The following diagrams illustrate the proposed catalytic cycles for the Ruthenium-based and Organocatalytic reduction methods.
Caption: Proposed catalytic cycle for Ruthenium-catalyzed transfer hydrogenation.
Caption: Proposed mechanism for organocatalytic hydride reduction with a Hantzsch ester.
References
Unraveling the Structure of Ethyl 3-Hydroxycyclobutanecarboxylate Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel molecules is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural analysis of ethyl 3-hydroxycyclobutanecarboxylate and its derivatives, complete with experimental data and detailed protocols. By examining the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, this document serves as a practical resource for the unambiguous characterization of this important class of compounds.
The cyclobutane motif is a key structural element in a variety of biologically active molecules and natural products. Its inherent ring strain and three-dimensional architecture can significantly influence the pharmacological properties of a compound. This compound, as a versatile building block, offers multiple points for chemical modification, leading to a diverse range of derivatives with potential therapeutic applications. Accurate and robust analytical methods are therefore essential to confirm the structure, stereochemistry, and purity of these synthesized molecules.
Comparative Analysis of Spectroscopic and Crystallographic Data
The structural elucidation of this compound derivatives relies on a combination of powerful analytical techniques. While NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms, mass spectrometry reveals the molecular weight and fragmentation patterns. For an unambiguous determination of the three-dimensional structure and absolute stereochemistry, X-ray crystallography remains the gold standard.
Below is a comparative summary of the data obtained from these techniques for this compound and a closely related analogue, ethyl 3-hydroxybutyrate.
| Analytical Technique | This compound | Ethyl 3-Hydroxybutyrate (for comparison) |
| ¹H NMR (CDCl₃) | Data not available in searched literature. | δ 4.06-4.22 (m, 3H), 3.22 (bs, 1H), 2.22-2.48 (m, 2H), 1.23 (d, J=6.2 Hz, 3H), 1.17 (d, J=7 Hz, 3H) |
| ¹³C NMR (CDCl₃) | Data not available in searched literature. | δ 172.9, 64.2, 60.6, 42.7, 22.3, 14.0 |
| Mass Spectrometry (EI) | Data not available in searched literature. | Key fragments at m/z 87, 70, 88, 117, 99[1] |
| X-ray Crystallography | Data for a complex derivative available, showing the puckered nature of the cyclobutane ring. | Data not available in searched literature. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the key experimental protocols for the synthesis and analysis of this compound derivatives.
Synthesis of this compound
A common route to this compound involves the reduction of the corresponding ketone, ethyl 3-oxocyclobutanecarboxylate.
Procedure: To a solution of ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C, a reducing agent like sodium borohydride (NaBH₄) (1.0-1.5 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for a specified time (e.g., 30 minutes to 1 hour) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of an acidic solution (e.g., 1M HCl) and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the desired product.
References
Safety Operating Guide
Proper Disposal of Ethyl 3-hydroxycyclobutanecarboxylate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Ethyl 3-hydroxycyclobutanecarboxylate, ensuring compliance with regulatory standards and promoting a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care. This compound may cause skin and serious eye irritation, as well as respiratory irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle the chemical in a well-ventilated area or under a fume hood. In case of a spill, absorb the material with an inert substance and place it into a suitable container for disposal.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. The following steps provide a general guideline for its proper disposal:
-
Waste Characterization : Determine if the waste is classified as hazardous. According to the Safety Data Sheet (SDS), waste generators must assess whether a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR 261.3).[1] Consultation with your institution's Environmental Health and Safety (EHS) department is essential to ensure accurate classification.
-
Container Labeling : Ensure the waste container is clearly and accurately labeled as "Waste this compound" and includes any other required hazard warnings.
-
Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to hazardous reactions.
-
Engage a Licensed Waste Disposal Service : The standard precautionary statement for this substance is P501, which directs to "Dispose of contents/container to an approved waste disposal plant".[1][2][3] This necessitates the use of a licensed professional waste disposal service. Your institution's EHS department will have established procedures and approved vendors for this purpose.
-
Packaging for Disposal : The empty container should also be disposed of as unused product and should not be reused.[1] Follow the instructions provided by your licensed waste disposal contractor for packaging the waste container for pickup.
Quantitative Data Summary
At present, specific quantitative limits for the disposal of this compound are not prominently available in public documentation. Disposal regulations are primarily guided by the qualitative assessment of its hazardous characteristics.
| Data Point | Value | Source |
| US EPA Hazardous Waste Classification | Determined by generator as per 40 CFR 261.3 | [1] |
| GHS Disposal Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant. | [1][2][3] |
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This process ensures that all necessary safety and regulatory steps are followed.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for Handling Ethyl 3-hydroxycyclobutanecarboxylate
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ethyl 3-hydroxycyclobutanecarboxylate. The following procedures are designed to ensure a safe laboratory environment and mitigate risks associated with the handling of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its analogs are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, strict adherence to PPE protocols is mandatory.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood[1][3].
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area[3][4].
Recommended Personal Protective Equipment:
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for larger quantities or when splashing is likely[1][5]. | To prevent eye contact, which can cause serious irritation[1][2]. |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or chemical-resistant apron[1][3][6]. | To prevent skin contact, which can cause irritation[1][2]. |
| Respiratory Protection | Generally not required in a well-ventilated area or fume hood. If vapors or aerosols are generated, use a NIOSH-approved respirator[4][7]. | To prevent respiratory tract irritation[1][2]. |
Physical and Chemical Properties
The following table summarizes key quantitative data for this compound and its related compounds.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | [8] |
| Molecular Weight | 144.17 g/mol | [9] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Boiling Point | 170 °C (for Ethyl 3-hydroxybutyrate) | [10][11] |
| Flash Point | 77 °C (for Ethyl 3-hydroxybutyrate) | [3][11] |
| Density | 1.017 g/mL at 25 °C (for Ethyl 3-hydroxybutyrate) | [11] |
Note: Some physical properties are for the closely related compound Ethyl 3-hydroxybutyrate due to limited data on this compound.
Handling and Storage
Safe Handling Procedures:
-
Avoid all personal contact with the chemical, including inhalation of vapors or mists[1][3].
-
Wash hands thoroughly with soap and water after handling[1][12].
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases[1][10].
-
Keep away from sources of ignition, heat, and sparks[3][10].
First Aid Measures
Immediate action is crucial in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1][3]. |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[1][3][10]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][3]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][3]. |
Spill and Disposal Plan
Chemical Spill Response Workflow:
Caption: Workflow for handling a chemical spill.
Disposal Plan:
-
Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations[3][12].
-
Contact a licensed professional waste disposal service to dispose of this material[3].
-
Do not allow the chemical to enter drains or waterways[1][12].
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly[13].
References
- 1. aksci.com [aksci.com]
- 2. Ethyl 3-hydroxycyclopentanecarboxylate | C8H14O3 | CID 53407781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. angenechemical.com [angenechemical.com]
- 6. carlroth.com [carlroth.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. CAS 17205-02-6: this compound [cymitquimica.com]
- 9. 17205-02-6 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. chembk.com [chembk.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
